DL-Glutamic acid hydrate
Description
Overview of Glutamic Acid and its Stereoisomers in Biological Systems
Glutamic acid is an α-amino acid that plays a fundamental role in the biology of nearly all living organisms. wikipedia.org It exists as two stereoisomers, L-Glutamic acid and D-Glutamic acid, which are non-superimposable mirror images of each other. wikipedia.org This chirality is a critical determinant of their biological functions.
L-Glutamic acid is one of the 20 proteinogenic amino acids, meaning it is genetically coded for and incorporated into proteins during translation. nih.govwikipedia.org As a building block of proteins, it is essential for the structure and function of countless proteins within the body. ymdb.ca Beyond its role in protein synthesis, L-glutamic acid is the most abundant excitatory neurotransmitter in the vertebrate nervous system, playing a crucial role in neural communication, learning, and memory. wikipedia.orgnih.govwikipedia.org It is considered a non-essential amino acid for humans as the body can synthesize it. wikipedia.org
Unlike its L-counterpart, D-Glutamic acid is not incorporated into proteins during ribosomal synthesis. wikipedia.org However, it plays significant roles in specific biological contexts. D-Glutamic acid is a key component of the peptidoglycan layer in bacterial cell walls, contributing to their structural integrity and resistance to most proteases. jst.go.jpfrontiersin.orgnih.gov In mammals, while less common, D-glutamic acid has been found in the liver. wikipedia.org Research has also identified the presence and synthesis of other D-amino acids, such as D-serine and D-aspartate, in mammals, where they are involved in processes like neurotransmission and neurogenesis. jst.go.jp
A racemic mixture contains equal amounts of two enantiomers. wisdomlib.org The study of racemic mixtures is crucial in chemistry and pharmacology because enantiomers can have different biological activities. numberanalytics.comfiveable.me In some cases, one enantiomer of a drug may be therapeutically active, while the other is inactive or even harmful. fiveable.me Therefore, understanding the properties of racemic mixtures is vital for drug development and stereoselective synthesis, which aims to produce a single, desired enantiomer. fiveable.menumberanalytics.com The investigation of racemic compounds like DL-Glutamic acid allows researchers to study the combined effects of both D- and L-isomers and to develop methods for their separation and individual analysis. numberanalytics.com
Rationale for Investigating DL-Glutamic Acid Monohydrate
The scientific interest in DL-Glutamic acid monohydrate stems from its direct relevance to the study of the nervous system and its function as a precursor in neurotransmitter synthesis.
DL-Glutamic acid monohydrate is utilized in neurobiology research primarily because L-glutamic acid is the principal excitatory neurotransmitter in the central nervous system. wikipedia.orgwikipedia.orgchemimpex.com It is involved in most major excitatory functions in the brain and plays a critical role in synaptic plasticity, which is fundamental for learning and memory. wikipedia.orgnih.gov The compound acts as an agonist at various glutamate (B1630785) receptors, including NMDA, AMPA, and kainate receptors. innospk.com The study of DL-Glutamic acid allows researchers to investigate the mechanisms of glutamatergic neurotransmission and its role in both normal brain function and in neurological disorders. chemimpex.com
Glutamic acid serves as a direct precursor for the synthesis of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the brain. wikipedia.orgmdpi.com The conversion of glutamate to GABA is catalyzed by the enzyme glutamate decarboxylase. wikipedia.org This balance between the excitatory neurotransmitter glutamate and the inhibitory neurotransmitter GABA is critical for maintaining normal brain function. Therefore, DL-Glutamic acid monohydrate is a valuable tool for studying the synthesis, release, and function of both glutamate and GABA. wikipedia.orgchemimpex.com
Chemical and Physical Properties of DL-Glutamic Acid Monohydrate
| Property | Value |
| CAS Number | 19285-83-7 innospk.com |
| Molecular Formula | C5H11NO5 innospk.com |
| Molecular Weight | 165.14 g/mol sigmaaldrich.com |
| Appearance | White crystalline powder chemimpex.comsigmaaldrich.com |
| Melting Point | 194°C innospk.com |
| Solubility in Water | 20.54 g/L at 25°C innospk.com |
| Vapor Pressure | 8.01E-09 mmHg at 25°C innospk.com |
Applications in Cell Culture Media
DL-Glutamic acid monohydrate, a racemic mixture of the D- and L-isomers of glutamic acid, serves as a component in various cell culture media formulations. pubcompare.aibiocompare.comsigmaaldrich.com Its utility in this field stems from the crucial roles of its constituent isomers in cellular metabolism, protein synthesis, and as a precursor for other essential compounds. chemimpex.com While L-glutamic acid is the biologically active enantiomer predominantly utilized by cells, the DL-racemic mixture is employed in specific research and biotechnological applications. sigmaaldrich.comchemimpex.com
The primary function of glutamic acid in cell culture is to support the growth and maintenance of diverse cell lines. chemimpex.com As a non-essential amino acid, L-glutamic acid is a fundamental building block for protein synthesis. himedialabs.com It is also a key intermediate in the tricarboxylic acid (TCA) cycle, a central pathway for cellular energy production. This makes it an important component for the development of therapeutic proteins, vaccines, and other biologics in the biopharmaceutical industry.
One of the critical functions of glutamic acid in cell culture systems is its role as a precursor for the synthesis of L-glutamine. himedialabs.com L-glutamine is an essential amino acid in cell culture that is vital for protein and nucleic acid synthesis and energy generation. himedialabs.com However, L-glutamine is unstable in liquid media, spontaneously degrading into toxic ammonia (B1221849). Glutamic acid, being more stable, can be converted to L-glutamine by the cells via the enzyme glutamine synthetase, ensuring a steady and non-toxic supply of this crucial amino acid. himedialabs.com
Research has demonstrated the use of DL-glutamic acid as a nitrogen source for the culture of certain organisms, such as the nematode-trapping fungus Pochonia chlamydospora and as an energy source in the isolation of cultured Thiobacillus acidophilus. sigmaaldrich.com Furthermore, in neurobiology studies, glutamic acid is of significant interest as it is the primary excitatory neurotransmitter in the central nervous system. sigmaaldrich.com Cell culture models are extensively used to study the effects of glutamate on neuronal cells, including its role in neuronal cell death during events like ischemia. nih.gov For instance, studies with cultured rat cerebellar granule cells have investigated the neurotoxic effects of glutamate. sigmaaldrich.com
In the realm of biotechnology, DL-glutamic acid has been used as a starting material for the chemical synthesis of compounds with specific biological activities. sigmaaldrich.com An example includes its use in the synthesis of imidazo[1,5-a]quinoxaline (B8520501) amides and carbamates, which have been shown to bind to the GABAa/benzodiazepine receptor in cultured Sf9 insect cells. sigmaaldrich.com
The following tables summarize the applications and research findings related to DL-Glutamic Acid Monohydrate in cell culture.
Table 1: General Applications of Glutamic Acid in Cell Culture
| Application Area | Function | Cell/System Type | Research Finding |
| General Cell Culture | Supports cell growth and maintenance. chemimpex.com | Various cell lines. chemimpex.com | A key component in classical and serum-free media. himedialabs.com |
| Biopharmaceutical Production | Facilitates the production of recombinant proteins and biologics. | Mammalian and other production cell lines. | Glutamic acid is a crucial component for producing therapeutic proteins and vaccines. |
| Metabolic Studies | Serves as an energy source and metabolic intermediate. | Various, including Thiobacillus acidophilus. sigmaaldrich.com | Used as an energy source in the isolation of specific bacteria. sigmaaldrich.com |
Table 2: Specific Research Applications of Glutamic Acid Derivatives in Cell Culture
| Research Field | Specific Use | Cell/System Type | Detailed Finding |
| Neurobiology | Study of excitatory neurotransmission and neurotoxicity. nih.gov | Neuronal cultures, rat cerebellar granule cells. nih.govsigmaaldrich.com | Elevated extracellular glutamate contributes to neuronal cell death in models of ischemia. nih.gov |
| Biotechnology/Drug Discovery | Starting material for synthesis of receptor ligands. sigmaaldrich.com | Cultured Sf9 insect cells. sigmaaldrich.com | Used to synthesize compounds that bind to the GABAa/benzodiazepine receptor. sigmaaldrich.com |
| Microbiology/Mycology | Nitrogen source for fungal growth. sigmaaldrich.com | Pochonia chlamydospora var. chlamydospora. sigmaaldrich.com | Utilized as a nitrogen source for the culture of nematode eggs from specific fungi. sigmaaldrich.com |
| Cancer Research | Derivatives studied for anti-cancer potential. nih.gov | Breast adenocarcinoma, lung cancer, colon carcinoma cell lines. nih.gov | Synthesized glutamic acid derivatives have shown cytotoxicity against various cancer cell lines. nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-aminopentanedioic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.H2O/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDAOHVKBFBBMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049239 | |
| Record name | DL-Glutamic acid monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19285-83-7, 617-65-2 | |
| Record name | DL-Glutamic acid monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-glutamic acid monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Derivatization Methodologies for Dl Glutamic Acid
Chemical Synthesis Approaches for Racemic Glutamic Acid
The chemical synthesis of glutamic acid on an industrial scale has been a significant area of research, leading to the development of various methods to produce the racemic mixture, DL-glutamic acid. These approaches often utilize readily available and cost-effective starting materials. bepls.com One of the notable early industrial methods involved the use of acrylonitrile in a Strecker reaction, a process that became viable due to the availability of acrylonitrile from the polyacrylic fiber industry in the mid-1950s in Japan. bepls.com While chemical syntheses typically yield a racemic mixture of D- and L-isomers, which requires subsequent resolution, these methods have been historically important for the commercial production of glutamic acid. bepls.comacs.org
The Strecker synthesis is a well-established method for producing α-amino acids from aldehydes or ketones. studysmarter.co.uk The fundamental process involves the reaction of an aldehyde with ammonia (B1221849) and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to yield the corresponding amino acid. wikipedia.orgmasterorganicchemistry.com This reaction can be performed under mild conditions and is a versatile tool in organic chemistry. studysmarter.co.ukorganic-chemistry.org
The mechanism of the Strecker synthesis proceeds in two main parts. Initially, the aldehyde reacts with ammonia to form an imine. A cyanide ion then attacks the imine, leading to the formation of an α-aminonitrile. wikipedia.orgmasterorganicchemistry.com In the second part, the nitrile group of the aminonitrile is hydrolyzed in the presence of acid or base to a carboxylic acid, resulting in the final α-amino acid product. wikipedia.org The classical Strecker synthesis produces a racemic mixture of the amino acid. wikipedia.org
A significant variation for the synthesis of DL-glutamic acid involves starting with β-aldehydopropionic acid. cdnsciencepub.com Another industrially relevant approach begins with acrylonitrile, which is first converted to β-cyanopropionaldehyde through a hydroformylation reaction. google.com This intermediate aldehyde then undergoes the Strecker reaction with hydrogen cyanide and ammonia, followed by hydrolysis to produce glutamic acid. google.com
Table 1: Key Steps in Strecker Synthesis of Glutamic Acid from Acrylonitrile
| Step | Reactants | Product |
| Hydroformylation | Acrylonitrile, Carbon Monoxide, Hydrogen | β-Cyanopropionaldehyde |
| Aminonitrile Formation | β-Cyanopropionaldehyde, Hydrogen Cyanide, Ammonia | α-Amino-γ-cyanobutyronitrile |
| Hydrolysis | α-Amino-γ-cyanobutyronitrile | DL-Glutamic Acid |
The Bucherer-Bergs synthesis is another multicomponent reaction used to prepare α-amino acids. alfa-chemistry.com This method involves the reaction of a carbonyl compound (aldehyde or ketone) with potassium cyanide and ammonium (B1175870) carbonate to produce a hydantoin. wikipedia.org The resulting 5-substituted hydantoin can then be hydrolyzed to yield the desired amino acid. alfa-chemistry.comnih.gov This synthesis is known for its simplicity and the often crystalline nature of the hydantoin products, which facilitates their purification. nih.gov
The reaction mechanism begins with the formation of a cyanohydrin from the carbonyl compound and cyanide. alfa-chemistry.com This is followed by a reaction with ammonia (from ammonium carbonate) to form an aminonitrile. alfa-chemistry.com The aminonitrile then reacts with carbon dioxide (also from ammonium carbonate) and cyclizes to form a 5-imino-oxazolidin-2-one, which rearranges to the more stable hydantoin. wikipedia.org The final step is the hydrolysis of the hydantoin, typically under basic conditions, to give the amino acid. semanticscholar.org
For the synthesis of DL-glutamic acid, an appropriate aldehyde precursor, such as β-cyanopropionaldehyde, can be utilized in the Bucherer-Bergs reaction. google.com
Table 2: Bucherer-Bergs Reaction Overview
| Stage | Description | Intermediate/Product |
| 1 | Reaction of a carbonyl compound with cyanide and ammonium carbonate. | 5-Substituted Hydantoin |
| 2 | Hydrolysis of the hydantoin. | α-Amino Acid |
A direct method for the synthesis of α-amino acids involves the amination of α-halogenated carboxylic acids. libretexts.org This nucleophilic substitution reaction typically uses ammonia as the aminating agent. The process begins with the preparation of an α-bromocarboxylic acid from the corresponding carboxylic acid, often through the Hell-Volhard-Zelinskii reaction (reaction with Br₂ and a phosphorus catalyst). libretexts.org The subsequent reaction with an excess of ammonia displaces the bromine atom to form the α-amino acid. libretexts.org
While conceptually straightforward, this direct amination can sometimes lead to moderate yields due to the potential for over-alkylation of the ammonia. libretexts.org However, the reduced nucleophilicity of the nitrogen in the resulting amino acid helps to minimize this side reaction compared to the synthesis of simple amines. libretexts.org To synthesize DL-glutamic acid via this route, one would start with α-bromoglutaric acid.
The malonic ester synthesis is a versatile method for preparing carboxylic acids and can be adapted for the synthesis of α-amino acids. libretexts.orgsodium-methoxide.net A common variation for amino acid synthesis is the amidomalonate synthesis. libretexts.org This method utilizes diethyl acetamidomalonate, where the amino group is already present in a protected form. quora.com
The synthesis begins with the deprotonation of diethyl acetamidomalonate by a base to form a stable enolate. This enolate then acts as a nucleophile, reacting with an alkyl halide. libretexts.org For the synthesis of many amino acids, this alkylation step introduces the specific side chain. Following alkylation, the resulting compound is subjected to acidic hydrolysis, which hydrolyzes both the ester groups and the acetamido group, followed by decarboxylation to yield the final α-amino acid. libretexts.orgquora.com
A specific application for DL-glutamic acid synthesis involves the condensation of the sodium salt of diethyl acetamidomalonate with methyl acrylate. cdnsciencepub.com
A specific and high-yield synthesis of DL-glutamic acid has been developed using β-propiolactone. cdnsciencepub.com This method involves the condensation of β-propiolactone with the sodium salt of diethyl acetamidomalonate in absolute ethanol. cdnsciencepub.com The reaction proceeds via the cleavage of the alkyl-oxygen bond of the β-lactone ring by the nucleophilic malonate salt. cdnsciencepub.com
Table 3: Yields in Glutamic Acid Synthesis from β-Propiolactone
| Pathway | Product | Yield |
| One-step condensation and hydrolysis | DL-Glutamic Acid | 87% |
| Isolation of intermediate | Diethyl ester of N-acetyl-2-carbethoxyglutamic acid | 68% |
| Hydrolysis of isolated intermediate | Glutamic acid hydrochloride | 95% |
Acrylonitrile serves as an economical starting material for the large-scale synthesis of DL-glutamic acid. google.com This industrial process leverages a hydroformylation reaction (also known as the oxo process) as the initial step. google.com Acrylonitrile is treated with carbon monoxide and hydrogen in the presence of a cobalt catalyst, such as dicobalt octacarbonyl, to produce β-cyanopropionaldehyde. google.com This intermediate is highly unstable and is typically not isolated. google.com
The reaction mixture containing β-cyanopropionaldehyde is then directly used in a subsequent amino acid synthesis, such as the Strecker or Bucherer-Bergs method. google.com For instance, treatment with hydrogen cyanide and ammonia, followed by hydrolysis with a caustic alkali, converts the aldehyde into glutamic acid. google.com This process has been shown to produce glutamic acid with high purity and in yields that are suitable for industrial operation, with the hydroformylation step achieving yields of up to 70 mole percent. google.com
Novel Synthetic Pathways for DL-Aspartic and DL-Glutamic Acids
The chemical synthesis of glutamic acid typically results in a racemic mixture of DL-glutamic acid, which is valuable as a precursor for various industrial applications. One notable synthetic route starts from acrylonitrile, a readily available industrial chemical. This process involves the hydroformylation of acrylonitrile to produce β-cyanopropionaldehyde as an intermediate. This aldehyde can then be converted to DL-glutamic acid using methods like the Strecker synthesis, which involves treatment with hydrogen cyanide and ammonia, followed by hydrolysis. This approach has been explored for its potential in large-scale industrial production due to the high yield of β-cyanopropionaldehyde (around 70 mole percent) from acrylonitrile and the subsequent efficient conversion to glutamic acid google.com.
Another approach involves the Michael addition of methylamine to dimethyl fumarate to synthesize N-methyl-DL-aspartic acid, a derivative of aspartic acid. While this method is specific to N-methyl-DL-aspartic acid, the underlying principles of Michael addition are relevant to the synthesis of amino acid backbones and can be adapted for glutamic acid synthesis researchgate.net.
Furthermore, DL-glutamine has been synthesized from DL-glutamic acid on a larger scale. This process involves protecting the DL-glutamic acid using a phthaloyl group, followed by the synthesis of N-phthaloyl-DL-glutamic acid anhydride. This anhydride is then reacted with an ammonia solution to produce N-phthaloyl-DL-glutamine, which upon deprotection yields DL-glutamine nih.gov. These synthetic strategies highlight the chemical pathways available to produce the racemic form of glutamic acid and its derivatives, which can then be used directly or as starting materials for further chemical transformations.
Table 1: Overview of a Synthetic Pathway for DL-Glutamic Acid
| Step | Reactants | Intermediate/Product | Key Process | Reference |
| 1 | Acrylonitrile, Hydrogen, Carbon Monoxide | β-cyanopropionaldehyde | Hydroformylation | google.com |
| 2 | β-cyanopropionaldehyde, Hydrogen Cyanide, Ammonia | Aminonitrile | Strecker Synthesis | google.com |
| 3 | Aminonitrile | DL-Glutamic Acid | Hydrolysis | google.com |
Biotechnological and Fermentative Production of Glutamic Acid
While chemical synthesis yields a racemic mixture, biotechnological methods, specifically microbial fermentation, are the primary industrial route for producing the biologically active L-isomer of glutamic acid. The production of DL-glutamic acid from fermentation involves an additional step of racemization to convert the L-glutamic acid into the desired DL-racemic mixture.
The cornerstone of industrial L-glutamic acid production is the use of specific bacterial strains, most notably Corynebacterium glutamicum and to a lesser extent, species of Bacillus like Bacillus subtilis and Bacillus flexus. C. glutamicum was first identified in Japan and revolutionized amino acid production. This bacterium is a Gram-positive soil microbe that can excrete large quantities of L-glutamic acid under specific culture conditions semanticscholar.orggoogle.com. Fermentation with these microorganisms provides a highly efficient and stereospecific method for L-glutamic acid synthesis, avoiding the formation of the D-isomer which is often undesirable for food and pharmaceutical applications mdpi.com. Bacillus species are also known for their ability to produce glutamic acid and are explored as alternative production hosts oup.com.
The yield of L-glutamic acid in microbial fermentation is highly dependent on the precise control of various environmental and nutritional parameters. Key factors that are meticulously optimized include pH, temperature, aeration, and the composition of the fermentation medium. The optimal pH for L-glutamic acid production by C. glutamicum is typically maintained around 7.0 bepls.com. The temperature is also critical, with most production strains favoring a temperature of around 30°C bepls.comgoogle.com.
Nutrient availability is a major determinant of glutamic acid yield. The carbon source is a crucial component, with glucose and fructose being commonly used sugars google.com. The concentration of the nitrogen source, such as urea (B33335) or ammonium nitrate, also significantly impacts production google.commdpi.com. A particularly important factor for many C. glutamicum strains is the concentration of biotin. Sub-optimal levels of biotin in the medium lead to increased cell membrane permeability, which facilitates the excretion of L-glutamic acid into the fermentation broth google.com. The optimal biotin concentration is strain-dependent and needs to be carefully controlled to maximize product yield google.com. Response surface methodology (RSM) is a statistical approach often employed to systematically optimize these multiple interdependent variables to achieve the highest possible production of L-glutamic acid oup.com.
Table 2: Optimized Fermentation Parameters for L-Glutamic Acid Production
| Parameter | Organism | Optimal Value | Reference |
| pH | Corynebacterium glutamicum X680 | 7.0 | bepls.com |
| Temperature | Corynebacterium glutamicum X680 | 30 °C | bepls.com |
| Incubation Period | Corynebacterium glutamicum X680 | 72 hours | bepls.com |
| Carbon Source | Corynebacterium glutamicum NIAB BNS-14 | 10% Fructose | google.com |
| Nitrogen Source | Corynebacterium glutamicum NIAB BNS-14 | 3% Ammonium Nitrate | google.com |
| Biotin Concentration | Corynebacterium glutamicum NIAB BNS-14 | 10 µg/ml | google.com |
| Agitation Rate | Corynebacterium glutamicum ATCC 13032 | 158.58 rpm | |
| pH | Bacillus flexus | 7 | oup.com |
| Temperature | Bacillus flexus | 35°C | oup.com |
| Substrate Concentration | Bacillus flexus | 6% | oup.com |
Modern metabolic engineering techniques have been extensively applied to C. glutamicum to further enhance L-glutamic acid production. These strategies aim to redirect the flow of carbon from the central metabolism towards the synthesis of glutamic acid. One common approach is to reduce the activity of α-ketoglutarate dehydrogenase, an enzyme that competes for the precursor α-ketoglutarate. This can be achieved by modifying the ribosome-binding site (RBS) of the gene encoding this enzyme, thereby downregulating its expression and increasing the availability of α-ketoglutarate for conversion to glutamate (B1630785).
Another strategy involves enhancing the expression of key enzymes in the glutamic acid synthesis pathway, such as glutamate dehydrogenase, which directly converts α-ketoglutarate to glutamate. Overexpression of genes involved in the upstream pathways, such as pyruvate carboxylase and phosphoenolpyruvate carboxylase, can also increase the flux towards glutamic acid synthesis. Furthermore, genetic modifications can be made to improve the efficiency of glutamate export from the bacterial cell, for instance, by engineering glutamate transporters. More advanced techniques like CRISPR interference (CRISPRi) are also being used to precisely regulate gene expression and remodel metabolic pathways for improved amino acid production.
To improve the economic feasibility and efficiency of the fermentation process, microbial cells can be immobilized in various support materials. Immobilization offers several advantages, including high cell densities, simplified product recovery, and the potential for continuous operation and reuse of the cells. Sodium alginate is a commonly used polymer for cell entrapment. Studies have shown that C. glutamicum cells immobilized in sodium alginate beads can effectively produce L-glutamic acid. The concentration of sodium alginate has been found to influence the productivity, with 2% being optimal in some studies. Immobilized cells have been shown to be reusable for multiple fermentation cycles, although a gradual decrease in productivity is often observed with repeated use. This technology of cell immobilization is a promising approach for developing more cost-effective and sustainable industrial processes for glutamic acid production.
Table 3: L-Glutamic Acid Production with Immobilized C. glutamicum
| Immobilization Matrix | Sodium Alginate Concentration | Highest Yield (g/L) | Number of Reusability Cycles | Reference |
| Sodium Alginate | 2% | 13.026 | 5 | |
| Sodium Alginate | 3% | Lower than 2% | - | |
| Sodium Alginate | 5% | Lower than 2% | - |
Derivatization Strategies for Analytical and Research Purposes
The analysis of glutamic acid in various matrices, such as food and biological samples, often requires a derivatization step to enhance its detection by analytical instruments like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). Derivatization modifies the glutamic acid molecule to make it more volatile for GC analysis or to introduce a chromophore or fluorophore for sensitive detection in HPLC.
For HPLC analysis, pre-column derivatization is a common technique. Phenylisothiocyanate (PITC) is a widely used reagent that reacts with the amino group of glutamic acid to form a phenylthiocarbamyl derivative, which can be detected by UV absorbance at 254 nm google.com. Another reagent, 2,4-dinitrofluorobenzene (DNFB), reacts with amino acids to form derivatives that are also detectable by UV. For more sensitive fluorescence detection, reagents such as o-phthalaldehyde (OPA) in the presence of a thiol, and 9-fluorenylmethyl chloroformate (FMOC-Cl) are employed. The AccQ•Tag method, which uses 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), is another popular pre-column derivatization technique that yields stable derivatives suitable for both UV and fluorescence detection.
For GC-MS analysis, derivatization is essential to increase the volatility of the polar glutamic acid molecule. Silylation is a common method where active hydrogens in the amino and carboxyl groups are replaced with a nonpolar moiety. N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a silylating agent that forms stable tert-butyldimethylsilyl (TBDMS) derivatives. Another two-step derivatization procedure involves esterification of the carboxyl groups with methanolic HCl, followed by acylation of the amino group with reagents like pentafluoropropionic anhydride (PFPA). These derivatization strategies are crucial for the accurate and sensitive quantification of glutamic acid in research and quality control applications.
Table 4: Common Derivatization Reagents for Glutamic Acid Analysis
| Analytical Technique | Derivatization Reagent | Abbreviation | Derivative Type | Detection Method | Reference |
| HPLC | Phenylisothiocyanate | PITC | Phenylthiocarbamyl | UV (254 nm) | google.com |
| HPLC | 2,4-Dinitrofluorobenzene | DNFB | Dinitrophenyl | UV | |
| HPLC | o-Phthalaldehyde/Thiol | OPA | Isoindole | Fluorescence | |
| HPLC | 9-Fluorenylmethyl chloroformate | FMOC-Cl | Fluorenylmethyloxycarbonyl | Fluorescence | |
| HPLC | 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Aminoquinolyl | UV/Fluorescence | |
| GC-MS | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | Mass Spectrometry | |
| GC-MS | Methanolic HCl and Pentafluoropropionic anhydride | - / PFPA | Methyl ester, pentafluoropropionyl amide | Mass Spectrometry |
Formation of Diastereomers for Chiral Separation
A common and effective method for separating enantiomers is their conversion into diastereomers, which possess different physical properties and can thus be separated by techniques like crystallization or chromatography. wikipedia.orglibretexts.org This is achieved by reacting the racemic mixture with a chiral resolving agent.
In the context of DL-Glutamic acid, this can be accomplished by forming diastereomeric salts. The racemic carboxylic acid (DL-Glutamic acid) is reacted with an enantiomerically pure chiral base. libretexts.org The resulting salts, (R)-acid·(R)-base and (S)-acid·(R)-base, are diastereomers and exhibit different solubilities, allowing for their separation through fractional crystallization. libretexts.org Commonly used chiral bases for this purpose include naturally occurring alkaloids like brucine, strychnine, and quinine, as well as synthetic amines such as 1-phenylethanamine. libretexts.org
Another approach involves the formation of diastereomeric cocrystals. Research has shown that certain chiral molecules can induce the crystallization of one enantiomer from a racemic mixture. For instance, the addition of chiral additives like L-arginine or L-phenylalanine to a solution of DL-glutamic acid can facilitate the selective crystallization of D-glutamic acid. researchgate.net This "tailor-made" additive method is an efficient crystallization separation technique. researchgate.net
Furthermore, diastereomers can be formed through covalent bond formation. For example, a racemic mixture of a chiral alcohol can be reacted with an enantiomerically pure carboxylic acid to form a mixture of diastereomeric esters. libretexts.org These esters can then be separated chromatographically. While this specific example involves an alcohol, the principle can be applied to amino acids by targeting their functional groups.
Key Strategies for Diastereomer Formation in DL-Glutamic Acid Separation:
| Separation Strategy | Description | Chiral Auxiliary Example |
| Diastereomeric Salt Formation | Reaction of the racemic acid with a chiral base to form salts with different solubilities. | Brucine, 1-Phenylethanamine |
| Preferential Crystallization | Induction of crystallization of one enantiomer by adding a "tailor-made" chiral additive. | L-Arginine, L-Phenylalanine |
| Covalent Derivatization | Formation of covalent diastereomeric derivatives that can be separated by chromatography. | Reaction with a chiral alcohol or other derivatizing agent. |
Applications of DNP-DL-Glutamic Acid in Immunological Research
Dinitrophenyl (DNP) derivatives of amino acids have been utilized in immunological research to study immune responses. The attachment of the DNP group, a hapten, to an amino acid can render the molecule immunogenic. nih.gov
Studies have shown that various dinitrophenyl amino acid preparations can induce contact hypersensitivity to dinitrochlorobenzene, delayed-type skin reactions to DNP-amino acids, and the production of anti-DNP antibodies in animal models. nih.gov Some DNP-amino acids have been found to be regularly immunogenic, and this immunogenicity is not due to impurities but is an intrinsic property of the molecule. nih.gov In some cases, the immunogenicity of DNP-amino acids is attributed to a "transconjugation" phenomenon, where the DNP group can detach from its amino acid carrier and conjugate with proteins in vivo. nih.gov
While specific research focusing solely on DNP-DL-Glutamic acid is not extensively detailed in the provided search results, the general principles of DNP-amino acid immunogenicity apply. Furthermore, a related polymer, poly-γ-DL-glutamic acid (PGA), has been identified as a key factor in the immune evasion mechanisms of certain bacteria, such as Staphylococcus epidermidis. nih.govnih.govresearchgate.net This polymer helps protect the bacteria from the host's innate immune defenses, including antimicrobial peptides and phagocytosis. nih.govnih.govresearchgate.net The immune response to peptides containing D-amino acids is often highly specific, with the D-amino acid playing a dominant role in defining the specificity. researchgate.net
Immunological Properties of DNP-Amino Acids and Related Compounds:
| Compound/Concept | Immunological Effect | Mechanism/Observation |
| DNP-Amino Acids | Induction of hypersensitivity and antibody production. | Acts as a hapten, can undergo transconjugation with host proteins. nih.gov |
| Poly-γ-DL-Glutamic Acid | Immune evasion by pathogens. | Protects bacteria from antimicrobial peptides and phagocytosis. nih.govnih.govresearchgate.net |
| Peptides with D-Amino Acids | Elicitation of a specific immune response. | D-amino acids can be immunodominant in defining antigenic specificity. researchgate.net |
Pre-column Derivatization with Chiral Reagents
Pre-column derivatization is a widely used technique in high-performance liquid chromatography (HPLC) for the chiral separation of amino acids. researchgate.netacs.orgnih.gov This method involves reacting the amino acid enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral stationary phase. nih.govfujifilm.com
A variety of chiral reagents have been developed for this purpose. These reagents typically react with the amino group of the amino acid. nih.gov The choice of reagent can influence the sensitivity and selectivity of the separation.
One common class of reagents is based on isothiocyanates, which form UV-sensitive thiourea derivatives. acs.org Another widely used reagent is Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), also known as Marfey's reagent, which generally shows high enantioselectivity. nih.gov Other notable chiral derivatizing agents include:
o-Phthalaldehyde (OPA) in combination with a chiral thiol, such as N-acetyl-L-cysteine (NAC) or N-R-mandelyl-L-cysteine (R-NMC). researchgate.net The resulting isoindole derivatives are highly fluorescent, allowing for sensitive detection. researchgate.net
(+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) , which is related to the FMOC-Cl reagent and forms stable, fluorescent derivatives. acs.orgacs.orgnih.gov
2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) . nih.govacs.org
(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) . nih.gov
The derivatization reaction conditions, such as pH and temperature, are optimized to ensure a complete and rapid reaction without racemization. The resulting diastereomers are then typically separated by reversed-phase HPLC.
Common Chiral Reagents for Pre-column Derivatization of Amino Acids:
| Chiral Derivatizing Agent | Abbreviation | Detection Method | Key Features |
| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | UV | High enantioselectivity. nih.gov |
| o-Phthalaldehyde / Chiral Thiol | OPA / NAC, R-NMC | Fluorescence | Highly fluorescent derivatives, allowing for sensitive detection. researchgate.net |
| (+)-1-(9-Fluorenyl)ethyl chloroformate | FLEC | Fluorescence | Forms stable derivatives. acs.orgacs.orgnih.gov |
| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | UV | Used for the separation of amino acids and amines. nih.govacs.org |
| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | S-NIFE | Not specified | Effective for separating certain stereoisomers. nih.gov |
Advanced Analytical Techniques for Dl Glutamic Acid and Its Enantiomers
Chromatographic Methods for Chiral Separation
Chromatography stands as a cornerstone for the enantioseparation of DL-glutamic acid. These methods rely on the differential interaction of the D- and L-enantiomers with a chiral environment, leading to their separation.
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UPLC), are powerful techniques for separating the enantiomers of glutamic acid. nih.gov These methods offer high resolution and sensitivity. The separation can be achieved through two main approaches: direct separation using chiral stationary phases or indirect separation after derivatization into diastereomers. nih.govsigmaaldrich.com
Direct chiral separation on HPLC is achieved by using columns packed with a Chiral Stationary Phase (CSP). yakhak.org The CSP creates a chiral environment where the enantiomers of glutamic acid form transient, diastereomeric complexes with differing stabilities, leading to different retention times.
Several types of CSPs have been successfully employed for the resolution of glutamic acid enantiomers:
Crown Ether-Based CSPs : These are particularly effective for separating amino acids. chromatographyonline.com For instance, a ChiroSil® SCA(-) column, which is a (18-crown-6)-2,3,11,12-tetracarboxylic acid-based CSP, has demonstrated baseline resolution of D- and L-glutamic acid enantiomers in less than 10 minutes. chromatographyonline.com
Macrocyclic Glycopeptide-Based CSPs : Teicoplanin-based CSPs, such as the Astec CHIROBIOTIC T, are well-suited for resolving underivatized amino acid enantiomers. sigmaaldrich.comsigmaaldrich.com These CSPs possess ionic groups and are compatible with a wide range of mobile phases, making them ideal for polar and ionic compounds like glutamic acid. sigmaaldrich.com
Polysaccharide-Based CSPs : Derivatives of cellulose (B213188) and amylose (B160209) are widely used as CSPs. yakhak.org While native amino acids can be challenging to resolve on these phases due to their zwitterionic nature, derivatization can improve separation. sigmaaldrich.com
| Chiral Stationary Phase (CSP) Type | Example Column | Principle of Separation | Key Findings for Glutamic Acid |
|---|---|---|---|
| Crown Ether-Based | ChiroSil® SCA(-) | Forms inclusion complexes with the primary amine group of the amino acid. The stability of these complexes differs for each enantiomer. | Achieved baseline enantiomeric resolution in under 10 minutes using a mobile phase of 84% MeOH/16% H₂O with 5 mM HClO₄. chromatographyonline.com |
| Macrocyclic Glycopeptide-Based | Astec CHIROBIOTIC T (Teicoplanin) | Multiple chiral recognition mechanisms including hydrogen bonding, ionic interactions, and steric hindrance. | Effective for direct analysis of underivatized amino acids. A simple LC-MS-compatible mobile phase can resolve most common amino acid pairs. sigmaaldrich.com |
| Polysaccharide-Based | Chiralpak IE, Chiralcel OD-H | Enantiomers fit differently into the chiral grooves of the polysaccharide structure, leading to differential retention. | Generally more effective for derivatized amino acids. Coated type CSPs often show better separation than covalently bonded types. yakhak.org |
The indirect approach involves derivatizing the glutamic acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. nih.gov These diastereomers have different physicochemical properties and can be separated on a standard, achiral stationary phase, such as a C18 column. nih.gov This method is widely used for analyzing chiral small molecules in biological samples. nih.gov
Several reagents have been developed for this purpose:
Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) : An advanced Marfey's reagent that reacts with the amino group of glutamic acid to form diastereomers. L-FDLA derivatization allows for high sensitivity and effective separation on conventional reversed-phase HPLC columns. nih.gov
1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA or Marfey's Reagent) : This has been a widely used CDA for assigning the stereochemistry of amino acids. The resulting derivatives show strong UV absorbance, which aids in their detection. nih.gov
(R)-4-nitrophenyl-N-[2-(diethylamino)-6,6-dimethyl-[1,1-biphenyl]-2-yl] carbamate (B1207046) hydrochloride ((R)-BiAC) : This reagent, with its biaryl axially chiral structure, enables high-resolution and high-sensitivity analysis of 20 D,L-amino acids, including glutamic acid, within a short analysis time of 12 minutes. jst.go.jp
A significant advantage of the indirect method is its compatibility with Liquid Chromatography-Mass Spectrometry (LC-MS), which enhances sensitivity and selectivity. nih.gov However, potential drawbacks include the presence of impurities from the derivatization reagents and the extra time required for sample preparation. ankara.edu.tr
Gas Chromatography (GC) is another powerful technique for the chiral separation of amino acids. scispace.com Due to the low volatility of glutamic acid, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis. researchgate.net This typically involves a two-step process, such as esterification of the carboxyl groups followed by acylation of the amino group. sigmaaldrich.com
The separation of the derivatized enantiomers is then performed on a capillary column coated with a chiral stationary phase. Chirasil®-Val, a dimethylpolysiloxane bonded with L-valine tert-butylamide, is a commonly used and commercially available CSP for this purpose. researchgate.net GC-MS, particularly in the selected ion monitoring mode, offers high sensitivity and reliability for determining enantiomeric ratios. scispace.com
Micellar Electrokinetic Chromatography (MEKC) is a mode of capillary electrophoresis that separates analytes based on their differential partitioning between a micellar pseudo-stationary phase and the surrounding aqueous buffer. nih.gov For chiral separations of compounds like glutamic acid, a chiral selector is added to the buffer solution. epa.gov
Cyclodextrins (CDs) and their derivatives are frequently used as chiral selectors in MEKC. researchgate.net The enantiomers of glutamic acid (often derivatized to be uncharged) interact differently with the chiral cavity of the cyclodextrin, leading to different migration times and thus, separation. epa.govresearchgate.net The separation efficiency can be optimized by adjusting parameters such as the type and concentration of the cyclodextrin, the buffer pH, and the addition of organic modifiers like methanol (B129727) or acetonitrile. researchgate.net MEKC offers advantages such as high separation efficiency and the use of small sample quantities. researchgate.net
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC)
Spectrometric Techniques
Spectrometric techniques are also employed for the analysis of DL-glutamic acid, often in conjunction with separation methods but also as standalone quantitative or qualitative tools.
Mass Spectrometry (MS) : As mentioned, MS is a powerful detector coupled with chromatographic techniques like HPLC and GC. nih.govhelixchrom.com It provides high sensitivity and selectivity, allowing for the quantification of glutamic acid enantiomers based on their mass-to-charge ratio, even at trace levels. ankara.edu.trhelixchrom.com
Terahertz Time-Domain Spectroscopy (THz-TDS) : This technique has been used to distinguish between DL-glutamic acid and its monohydrate form. The THz absorption spectra of the two compounds show distinct characteristic peaks, allowing for qualitative and quantitative analysis of mixtures. researchgate.net
Spectrophotometry : Spectrophotometric assays can be used for the quantification of L-glutamic acid. One method involves an enzymatic cycling reaction where L-glutamate is converted to α-ketoglutarate, leading to the production of hydrogen peroxide. The hydrogen peroxide is then measured in a peroxidase-coupled reaction that produces a colored compound, which can be quantified by its absorbance. nih.gov
| Technique | Principle | Application for DL-Glutamic Acid | Key Features |
|---|---|---|---|
| HPLC/UPLC with CSPs | Direct chiral separation based on differential interaction with a chiral stationary phase. yakhak.org | Separation of D- and L-glutamic acid without derivatization. sigmaaldrich.com | High resolution; various CSPs available (e.g., crown ether, macrocyclic glycopeptide). sigmaaldrich.comchromatographyonline.com |
| HPLC/UPLC with Derivatization | Indirect separation of diastereomers formed by reaction with a chiral derivatizing agent on an achiral column. nih.gov | High-sensitivity analysis, compatible with LC-MS. nih.gov | Requires extra sample preparation step; uses reagents like L-FDLA or FDAA. nih.govankara.edu.tr |
| Gas Chromatography (GC) | Separation of volatile derivatives on a chiral stationary phase. scispace.com | Requires derivatization to increase volatility; often coupled with MS for sensitive detection. researchgate.net | High sensitivity, especially with GC-MS; Chirasil-Val is a common CSP. scispace.comresearchgate.net |
| Micellar Electrokinetic Chromatography (MEKC) | Separation based on differential partitioning between micelles and an aqueous phase, with a chiral selector added. nih.gov | High-efficiency separation of derivatized enantiomers using chiral selectors like cyclodextrins. researchgate.net | Requires small sample volumes; separation conditions can be finely tuned. researchgate.net |
| Spectrometry (MS, THz-TDS) | Detection and quantification based on mass-to-charge ratio (MS) or absorption of THz radiation (THz-TDS). helixchrom.comresearchgate.net | MS is used as a highly sensitive detector for chromatography. THz-TDS can differentiate between the anhydrous and monohydrate forms. nih.govresearchgate.net | MS offers high selectivity and sensitivity. THz-TDS is a non-destructive solid-state analysis method. researchgate.net |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, enabling the identification and quantification of compounds. wikipedia.org Tandem mass spectrometry (MS/MS or MS²) enhances this capability by performing multiple rounds of mass analysis. youtube.com In a typical MS/MS experiment, precursor ions of a specific m/z are selected, fragmented, and the resulting product ions are then analyzed. youtube.com This process provides detailed structural information and improves specificity, which is particularly useful for analyzing complex mixtures like biological samples. youtube.comthermofisher.com
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common method for the analysis of amino acids, including glutamic acid. thermofisher.comnih.govbohrium.com This approach separates the amino acids chromatographically before they are introduced into the mass spectrometer, allowing for the quantification of underivatized glutamic acid in various matrices, such as cell media and plasma. bohrium.comchem-agilent.com
Electrospray ionization (ESI) is a soft ionization technique that is widely used in mass spectrometry for analyzing biomolecules. wikipedia.org It generates ions from macromolecules in solution with minimal fragmentation, which is advantageous for preserving the molecular ion for analysis. wikipedia.org ESI can produce multiply-charged ions, which extends the mass range of the analyzer. wikipedia.org
In the context of glutamic acid analysis, ESI-MS is frequently employed. For instance, it has been used for the simultaneous quantification of L-Glutamic acid, glutamine, and GABA in microdialysis samples from the brain. nih.gov ESI-MS is also central to methods developed for determining the enantiomeric excess (ee) of free amino acids without chromatographic separation, often by forming diastereomeric complexes with a chiral selector. rsc.orgacs.org
Ultraviolet photodissociation (UVPD) is an advanced ion activation method used in tandem mass spectrometry. nih.govnih.gov In UVPD, ions are exposed to high-energy UV photons, which causes electronic excitation and leads to fragmentation. nih.gov This process can open up unique dissociation pathways that are not accessible with more conventional methods like collision-induced dissociation, providing rich structural information. nih.govnih.gov
UVPD has shown significant promise for chiral analysis. The technique can be used to distinguish between enantiomers by observing differences in the photodissociation spectra of diastereomeric complexes. nih.govfrontiersin.org For example, amino acid enantiomers can be identified and quantified by photoexcitation of cold, gas-phase, hydrogen-bonded clusters formed with a chiral selector like Na+(L-Trp). nih.gov The differences in the relative abundances of product ions in the resulting spectra allow for the determination of the enantiomeric composition. nih.gov This method has been applied to quantify enantiomers of alanine (B10760859), valine, and serine. nih.gov
Collision-activated dissociation (CAD), also known as collision-induced dissociation (CID), is a fundamental technique in tandem mass spectrometry where ions are fragmented by colliding them with neutral gas molecules (e.g., argon or nitrogen). wikipedia.org The kinetic energy of the ion is converted into internal energy upon collision, causing the ion to fragment. wikipedia.org
CID is widely used to study the structure of peptides and proteins. When analyzing peptides containing glutamic acid or glutamine residues, CID can induce characteristic neutral losses, such as water (H₂O) or ammonia (B1221849) (NH₃). researchgate.netresearchgate.netnih.gov The fragmentation patterns are dependent on factors like the peptide's sequence and charge state. For example, in peptides with an N-terminal glutamine, deamination is often the main fragmentation pathway for ions without "mobile protons," while water loss is predominant when mobile protons are present. researchgate.netnih.gov These distinct fragmentation behaviors are crucial for peptide sequencing and identifying post-translational modifications like deamidation. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the structure, dynamics, and chemical environment of molecules. It relies on the magnetic properties of atomic nuclei. For glutamic acid, ¹H NMR and ¹³C NMR are commonly used. hmdb.calew.ro
In the ¹H NMR spectrum of L-glutamic acid in D₂O, characteristic peaks can be observed for the different protons in the molecule. researchgate.net For example, signals typically appear around 2.1 ppm (multiplet for one CH₂ group), 2.47 ppm (triplet for the other CH₂ group), and 3.75 ppm (triplet for the CH group). researchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) can be used to simulate NMR parameters, such as chemical shifts and coupling constants, which often show good agreement with experimental data. lew.ro Advanced solid-state ¹⁷O NMR techniques have also been employed to gain insights into the bonding arrangements in different forms of glutamic acid. researchgate.net
| Proton | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| α-CH | ~3.75 | Triplet |
| γ-CH₂ | ~2.47 | Triplet |
| β-CH₂ | ~2.1 | Multiplet |
Terahertz Spectroscopy for Polymorph Examination
Terahertz (THz) spectroscopy, particularly terahertz time-domain spectroscopy (THz-TDS), is an emerging technique for probing low-frequency vibrational modes in materials, such as intermolecular interactions in crystals. researchgate.netnih.gov These vibrations are highly sensitive to the crystalline structure, making THz spectroscopy an excellent tool for distinguishing between different polymorphs. acs.orgcam.ac.uk
Studies have demonstrated that DL-Glutamic acid and its monohydrate exhibit distinct and characteristic absorption peaks in the THz region (typically 0.5-3.0 THz). researchgate.net These differences arise from variations in their crystal structures and intermolecular hydrogen-bonding networks. researchgate.netnih.gov For instance, the THz spectrum of β-L-Glutamic acid shows a number of sharp, resolvable features that can be used for quantification in polymorph mixtures. acs.orgcam.ac.uk The technique is sensitive enough to monitor phase transitions and can be used for quality control during manufacturing processes. researchgate.netcam.ac.uk
| Compound/Polymorph | Key Finding | Reference |
|---|---|---|
| DL-Glutamic acid vs. DL-Glutamic acid monohydrate | Show obviously different THz characteristic peaks, allowing for qualitative and quantitative analysis of mixtures. | researchgate.net |
| α- and β-polymorphs of L-Glutamic acid | Exhibit distinct spectral patterns that can be used for quantification and monitoring crystal growth. | acs.orgcam.ac.uk |
Enantiomeric Ratio Analysis in Biological and Environmental Samples
The determination of the enantiomeric ratio (D/L ratio) of amino acids is crucial in many fields, from disease diagnosis to geochemistry and astrobiology. mdpi.comwikipedia.org While L-amino acids are predominant in most biological systems, the presence and abundance of D-amino acids, such as D-Glutamic acid, can serve as important biomarkers. mdpi.com
Various chromatographic methods, particularly LC-MS/MS and gas chromatography (GC), are the cornerstones of enantiomeric ratio analysis. mdpi.comresearchgate.net These methods typically involve either using a chiral stationary phase to separate the enantiomers or derivatizing the amino acids with a chiral reagent to form diastereomers that can be separated on a standard column. mdpi.comnih.gov For example, a sensitive LC-MS/MS method can separate and quantify D- and L-glutamic acid in bacterial cultures by using a chiral derivatization reagent. researchgate.net
Recent advances in mass spectrometry, such as ion mobility-mass spectrometry (IM-MS), offer high-throughput alternatives for chiral analysis. nih.gov These methods can rapidly determine the enantiomeric ratio of multiple amino acids simultaneously by forming and separating diastereomeric complexes in the gas phase. nih.gov Such techniques are highly accurate and sensitive, capable of detecting trace amounts of one enantiomer in the presence of a large excess of the other, which is a common scenario in biological samples. nih.gov
Determination of D/L-Amino Acid Ratios as Biomarkers
The presence and ratio of D-amino acids, including D-glutamic acid, in biological systems are increasingly recognized as important biomarkers for various physiological and pathological conditions. While L-amino acids are predominant, minute quantities of D-amino acids play crucial roles in the body. Alterations in the D/L ratio of specific amino acids have been linked to aging and several diseases, particularly neurological disorders.
D-amino acids are now considered physiologically active substances that can serve as useful biomarkers for several brain disorders. mdpi.com For instance, research has pointed to the involvement of D-serine and D-aspartate in synaptic function, including neurotransmission and synaptic plasticity. nih.gov Consequently, abnormal levels or ratios of these and other D-amino acids, such as D-glutamic acid, have been detected in conditions like schizophrenia and amyotrophic lateral sclerosis. nih.govresearchgate.net The gut microbiota is a significant contributor to the body's pool of D-amino acids, and alterations in its composition could be a factor in the development of such disorders. nih.gov
In the context of neurodegenerative diseases like Alzheimer's, the potential role of D-glutamic acid is an area of active investigation. mdpi.com Animal studies have shown higher concentrations of D-glutamic acid in certain brain regions, and preliminary human studies suggest a link between D-glutamate levels and cognitive function in patients with Alzheimer's disease or mild cognitive impairment. mdpi.com
Beyond the central nervous system, the ratio of glutamine to glutamic acid has been identified as a potential biomarker in other conditions. For example, studies have shown that this ratio can help distinguish patients with diabetic retinopathy. nih.gov While not a direct measure of the D/L ratio, this highlights the importance of glutamic acid metabolism in disease processes. Similarly, the glutamine/glutamate (B1630785) ratio has been investigated as a potential biomarker for monitoring recovery from mild traumatic brain injuries in pediatric patients. mdpi.com
Application in Age Determination Studies (e.g., fingerprints)
The principle of amino acid racemization forms the basis of a dating technique used in forensic science, archaeology, and paleobiology to estimate the age of biological specimens. wikipedia.org After an organism's death, the biochemical processes that maintain amino acids in their L-form cease, and racemization begins. wikipedia.org By measuring the D/L ratio of a specific amino acid in a sample, scientists can estimate the time that has passed since the organism died. wikipedia.org
This technique, known as amino acid racemization dating, has been extensively applied to various tissues, with teeth and bones being common subjects of study. Aspartic acid is often the preferred amino acid for this purpose due to its relatively fast racemization rate. asme.orgastm.org However, glutamic acid and other amino acids have also been investigated for their utility in age estimation.
Studies comparing the racemization rates of aspartic acid, glutamic acid, and alanine in dentin and femur have found that glutamic acid racemizes at a considerably slower rate than aspartic acid. asme.orgnih.gov This slower rate can make it less suitable for dating younger samples but potentially useful for older ones.
Research on dentin has shown a high correlation between the D/L ratio of aspartic acid and chronological age. nih.gov While glutamic acid and alanine showed much slower racemization kinetics in the total amino acid fraction, analysis of the acid-soluble protein fraction revealed an improved correlation for these amino acids with age. nih.gov This suggests that with appropriate fractionation techniques, glutamic acid can still be a valuable indicator for age estimation.
The following table summarizes the findings of a study comparing the correlation coefficients of D/L ratios of different amino acids with actual age in dentin.
| Amino Acid | Fraction | Correlation Coefficient (r) with Age |
|---|---|---|
| Aspartic Acid | Total Amino Acid | 0.98 |
| Aspartic Acid | Acid-Soluble Protein | 0.98 |
| Glutamic Acid | Acid-Soluble Protein | 0.84 |
| Alanine | Acid-Soluble Protein | 0.85 |
Data sourced from Arany S, Ohtani S. J Forensic Sci. 2010 May;55(3):701-5. nih.gov
Another study quantified the racemization reaction rate constants for these amino acids in antemortem teeth, further illustrating the differences in their conversion rates.
| Amino Acid | Reaction Rate Constant (k. yr⁻¹) in Antemortem Teeth | Relative Racemization Velocity (Aspartic Acid = 1) |
|---|---|---|
| Aspartic Acid | 5.3825 X 10⁻⁴ | 1 |
| Glutamic Acid | 5.1000 X 10⁻⁵ | 0.09 |
| Alanine | 2.3875 X 10⁻⁵ | 0.04 |
Data sourced from Ohtani S, et al. J Anal Purif. 2002;1:1-6.
More recently, the application of amino acid racemization has been explored for estimating the age of fingerprints, a novel approach in forensic science. As amino acids are present in fingerprint residue, their racemization over time could provide clues about when the fingerprint was deposited. This is a developing area of research with the potential to provide valuable temporal information in criminal investigations.
Neurobiological and Pharmacological Research on Dl Glutamic Acid Monohydrate
Role as an Excitatory Neurotransmitter and Receptor Interactions
DL-Glutamic acid is a pivotal excitatory neurotransmitter in the vertebrate nervous system, integral to a vast array of neurological functions. frontiersin.orgacnp.orgwikipedia.org Its activity is mediated through interactions with specific glutamate (B1630785) receptors on neuronal and glial cells, which are broadly categorized into ionotropic and metabotropic families. wikipedia.orgwikipedia.orgdrugbank.com These receptors are fundamental for synaptic transmission, plasticity, learning, and memory. acnp.orgwikipedia.orgwikipedia.org
Activation of Ionotropic Glutamate Receptors (NMDA, AMPA, Kainate)
Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that facilitate rapid excitatory synaptic transmission. nih.govguidetopharmacology.org Upon glutamate binding, these receptors form a central pore that allows the influx of cations, leading to depolarization of the postsynaptic neuron. cancer.govnih.gov The three main subtypes of iGluRs are named after their selective agonists: NMDA (N-methyl-D-aspartate), AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), and kainate receptors. guidetopharmacology.orgnih.gov
AMPA Receptors: These receptors are responsible for the majority of fast excitatory neurotransmission in the brain. wikipedia.org When activated by glutamate, they primarily permit the influx of sodium (Na+) and efflux of potassium (K+), causing a rapid depolarization. nih.gov
NMDA Receptors: Unique among iGluRs, NMDA receptors are permeable to calcium (Ca2+) in addition to Na+ and K+. ucl.ac.uk Their activation requires both glutamate and a co-agonist, typically glycine (B1666218) or D-serine, to bind. guidetopharmacology.org Furthermore, at resting membrane potential, the channel is blocked by magnesium ions (Mg2+), a block that is only relieved by depolarization. wikipedia.orgucl.ac.uk This dual requirement allows NMDA receptors to function as coincidence detectors, crucial for synaptic plasticity. wikipedia.org
Kainate Receptors: Kainate receptors play a more modulatory role in synaptic transmission. nih.gov They are involved in both presynaptic and postsynaptic mechanisms, influencing neurotransmitter release and the postsynaptic response. ucl.ac.uk
| Receptor Type | Selective Agonist | Primary Ion Permeability | Key Functional Characteristics |
| AMPA | α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid | Na+, K+ | Mediates fast excitatory neurotransmission. wikipedia.org |
| NMDA | N-methyl-D-aspartate | Ca2+, Na+, K+ | Requires co-agonist and depolarization to remove Mg2+ block. guidetopharmacology.orgucl.ac.uk |
| Kainate | Kainic acid | Na+, K+ | Modulates neurotransmitter release and postsynaptic excitability. nih.govucl.ac.uk |
Activation of Metabotropic Glutamate Receptors
Metabotropic glutamate receptors (mGluRs) are G-protein-coupled receptors that modulate neuronal excitability and synaptic transmission through intracellular second messenger signaling cascades. wikipedia.orgguidetopharmacology.org Unlike ionotropic receptors, their effects are slower and more prolonged. wikipedia.org There are eight subtypes of mGluRs, categorized into three groups based on sequence homology, pharmacology, and signal transduction pathways. guidetopharmacology.org
Group I (mGluR1 and mGluR5): These receptors are typically located postsynaptically and couple to Gq/G11 proteins, activating phospholipase C, which leads to the mobilization of intracellular calcium. nih.gov
Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, and mGluR8): These groups are primarily located presynaptically and couple to Gi/Go proteins, inhibiting adenylyl cyclase and reducing neurotransmitter release. nih.gov
Mechanisms of Conductance Changes in Neurons
The activation of ionotropic glutamate receptors directly increases neuronal membrane conductance by opening ion channels, leading to a rapid influx of positive ions and depolarization. cancer.gov If this depolarization reaches the neuron's threshold, it triggers an action potential. wikipedia.org Metabotropic glutamate receptors indirectly modulate conductance by initiating intracellular signaling cascades that can affect the activity of various ion channels, resulting in slower and more complex changes in neuronal excitability. wikipedia.org
Glutamate Excitotoxicity and Neurodegeneration
While essential for normal brain function, excessive or prolonged activation of glutamate receptors can lead to a pathological process known as excitotoxicity, a key mechanism of neuronal injury and death in numerous neurological disorders. acnp.orgwikipedia.orghilarispublisher.com
Mechanisms of Neuronal Damage (e.g., Ca2+ influx, ROS production, mitochondrial dysfunction, ER stress)
Excitotoxicity is primarily initiated by the overstimulation of NMDA receptors, resulting in a massive and sustained influx of Ca2+ into the neuron. wikipedia.orgnih.gov This calcium overload triggers a cascade of neurotoxic events:
Mitochondrial Dysfunction: The excessive intracellular Ca2+ is sequestered by mitochondria, impairing their function, leading to decreased ATP production and increased generation of reactive oxygen species (ROS). nih.govfrontiersin.org
ROS Production: The overproduction of ROS leads to oxidative stress, causing damage to lipids, proteins, and DNA. nih.govrndsystems.com
Endoplasmic Reticulum (ER) Stress: Disrupted calcium homeostasis also induces stress in the endoplasmic reticulum, which can activate apoptotic pathways. nih.gov
Enzymatic Damage: Elevated Ca2+ levels activate various enzymes, including proteases, phospholipases, and endonucleases, which degrade cellular components. wikipedia.org
| Excitotoxic Mechanism | Description | Key Cellular Consequences |
| Ca2+ Influx | Excessive calcium entry through overactivated NMDA receptors. wikipedia.org | Triggers multiple downstream damaging pathways. nih.gov |
| ROS Production | Increased generation of reactive oxygen species due to mitochondrial stress. nih.gov | Oxidative damage to cellular macromolecules. rndsystems.com |
| Mitochondrial Dysfunction | Impaired energy production and further ROS generation. nih.govfrontiersin.org | ATP depletion and amplification of oxidative stress. |
| ER Stress | Disruption of protein folding and quality control in the endoplasmic reticulum. nih.gov | Activation of programmed cell death (apoptosis). |
Role in Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's, ALS, Huntington's)
Glutamate-mediated excitotoxicity is a contributing factor to the neuronal loss observed in several chronic neurodegenerative diseases. frontiersin.orghilarispublisher.comnih.gov
Alzheimer's Disease: Amyloid-beta plaques are thought to disrupt glutamate homeostasis, leading to chronic excitotoxicity and contributing to neuronal death. hilarispublisher.commedicaljournalshouse.comnih.gov
Parkinson's Disease: The degeneration of dopaminergic neurons in Parkinson's disease may be exacerbated by excitotoxic mechanisms. hilarispublisher.commedicaljournalshouse.comnih.gov
Amyotrophic Lateral Sclerosis (ALS): A key feature of ALS is the death of motor neurons, a process in which excitotoxicity, potentially due to faulty glutamate transport, is strongly implicated. frontiersin.orgmedicaljournalshouse.comnih.gov
Huntington's Disease: The mutant huntingtin protein in this disease appears to render neurons more susceptible to glutamate-induced excitotoxicity. frontiersin.orghilarispublisher.comnih.gov
Oxidative Glutamate Toxicity and Glutathione (B108866) Depletion
Oxidative glutamate toxicity represents a distinct form of neuronal injury initiated by high concentrations of extracellular glutamate, which leads to the depletion of the primary intracellular antioxidant, glutathione (GSH). researchgate.netnih.gov This process is separate from the excitotoxicity mediated by the overactivation of ionotropic glutamate receptors, though they can be interconnected. researchgate.netnih.gov The central mechanism of oxidative glutamate toxicity involves the inhibition of the cystine/glutamate antiporter system Xc-. nih.govnih.gov This antiporter is responsible for the cellular uptake of cystine, an essential precursor for the synthesis of glutathione, in exchange for intracellular glutamate. nih.gov
Elevated extracellular glutamate levels competitively inhibit this exchange, leading to a reduction in intracellular cystine and, consequently, a decline in glutathione synthesis. researchgate.netnih.gov The depletion of glutathione compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to a state of oxidative stress. physiology.orgnih.gov This oxidative stress can cause significant damage to cellular components, including lipids, proteins, and DNA, and can trigger apoptotic cell death pathways. physiology.orgnih.gov
Research has demonstrated that glutamate-induced oxidative stress leads to several downstream pathological events. These include increased formation of superoxide (B77818) radicals, activation of NF-κB nuclear translocation, and activation of caspase-3, all of which are key events in apoptosis. physiology.orgnih.gov Furthermore, this form of toxicity is associated with mitochondrial dysfunction, characterized by a decrease in the mitochondrial transmembrane potential and reduced intracellular ATP levels. researchgate.net The subsequent increase in intracellular calcium levels, which occurs after GSH depletion, further suggests the involvement of oxidative stress in disrupting cellular calcium homeostasis. researchgate.net
Table 1: Key Research Findings on Oxidative Glutamate Toxicity
| Finding | Description | Key References |
| Mechanism of Toxicity | High extracellular glutamate inhibits the cystine/glutamate antiporter (system Xc-), leading to depletion of intracellular glutathione (GSH). nih.govnih.gov | nih.gov, nih.gov |
| Cellular Consequences | GSH depletion results in oxidative stress, characterized by increased reactive oxygen species (ROS), lipid peroxidation, and DNA damage. physiology.orgnih.gov | physiology.org, nih.gov |
| Apoptotic Pathways | Activates apoptotic cascades, including NF-κB translocation and caspase-3 activation. physiology.orgnih.gov | physiology.org, nih.gov |
| Mitochondrial Dysfunction | Induces loss of mitochondrial transmembrane potential and decreases intracellular ATP levels. researchgate.net | researchgate.net |
Therapeutic Strategies Targeting Excitotoxicity
Given the central role of glutamate excitotoxicity in the pathophysiology of various neurological disorders, a range of therapeutic strategies have been investigated to mitigate its damaging effects. nih.govnih.gov These strategies can be broadly categorized based on their point of intervention in the excitotoxic cascade.
One major approach involves the use of N-methyl-D-aspartate (NMDA) receptor antagonists . nih.gov These agents, such as memantine (B1676192) and dizocilpine (B47880) (MK-801), work by blocking the NMDA receptor, thereby preventing the excessive influx of Ca2+ that triggers downstream neurotoxic pathways. nih.govwikipedia.org While promising in preclinical studies, the clinical application of some NMDA receptor antagonists has been limited by side effects. frontiersin.org
Another strategy focuses on enhancing glutamate reuptake from the synaptic cleft. frontiersin.org The glial glutamate transporters, excitatory amino acid transporter 1 (EAAT1) and EAAT2, are crucial for maintaining low extracellular glutamate levels. frontiersin.org Enhancing the function of these transporters could therefore represent a viable neuroprotective approach. frontiersin.org
Glutamate scavenging is a more direct approach that aims to lower the concentration of glutamate in the extracellular space. nih.govresearchgate.net This can be achieved through enzymatic degradation or other means of chemical sequestration.
Furthermore, targeting the downstream consequences of excitotoxicity, such as oxidative stress, is another important therapeutic avenue. Antioxidants and free radical scavengers can help to neutralize the reactive oxygen species generated during the excitotoxic cascade. nih.gov The upregulation of endogenous antioxidant enzymes, such as heme oxygenase-1 (HO-1), has also been shown to confer protection against glutamate-induced oxidative damage. physiology.orgnih.gov
Table 2: Therapeutic Approaches for Glutamate Excitotoxicity
| Therapeutic Strategy | Mechanism of Action | Example Agents/Targets | Key References |
| NMDA Receptor Antagonism | Blocks NMDA receptors to prevent excessive Ca2+ influx. | Memantine, Dizocilpine (MK-801) | nih.gov, wikipedia.org |
| Enhancement of Glutamate Reuptake | Increases the clearance of glutamate from the synapse by glial transporters. | EAAT1, EAAT2 | frontiersin.org |
| Glutamate Scavenging | Directly reduces extracellular glutamate levels. | Enzymatic degradation | nih.gov, researchgate.net |
| Antioxidant Therapy | Neutralizes reactive oxygen species and reduces oxidative stress. | Vitamin E, Superoxide dismutase | nih.gov, physiology.org |
Influence on Neurotransmitter Systems Beyond Excitatory Pathways
DL-Glutamic acid serves as the direct and primary precursor for the synthesis of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system. clevelandclinic.orgwikipedia.orgdrugbank.com This conversion is a critical step in maintaining the delicate balance between neuronal excitation and inhibition, which is essential for normal brain function. clevelandclinic.org
The synthesis of GABA from glutamate is catalyzed by the enzyme glutamic acid decarboxylase (GAD). wikipedia.orgyoutube.com This enzymatic reaction involves the decarboxylation of the alpha-carboxyl group of glutamate. researchgate.net GAD exists in two isoforms, GAD65 and GAD67, which are encoded by two different genes and have distinct subcellular locations and roles in GABA synthesis. nih.gov
The production of GABA is tightly regulated, and its synthesis is primarily carried out by GABAergic neurons. youtube.com Once synthesized, GABA is packaged into synaptic vesicles and released into the synaptic cleft, where it can bind to its receptors on postsynaptic neurons, leading to an inhibitory effect. researchgate.net The metabolic relationship between glutamate and GABA is a cornerstone of neurotransmitter dynamics in the brain, with glutamine also serving as a key precursor for the synthesis of neuronal glutamate. sigmaaldrich.comnih.gov
There is a significant and complex interplay between the glutamatergic and dopaminergic neurotransmitter systems in the brain. nih.govnih.gov These two systems are intricately linked and modulate each other's activity in various brain regions, including the striatum and prefrontal cortex. nih.govnih.gov
Dopamine (B1211576) has been shown to exert a modulatory influence on glutamate-mediated responses, with the specific effect depending on the dopamine receptor subtypes involved (D1-like or D2-like) and their location on pre- or postsynaptic elements. researchgate.netquora.com For instance, dopamine, through its interaction with D2 receptors, can exert an inhibitory effect on the expression of glutamic acid decarboxylase (GAD) mRNA, which is involved in GABA synthesis. drexel.edu
Conversely, glutamatergic inputs play a crucial role in regulating the activity of midbrain dopamine neurons. nih.gov Glutamatergic projections from cortical regions can influence the firing patterns of dopaminergic neurons, thereby affecting dopamine release in target areas. nih.gov
Recent research has also highlighted the phenomenon of dopamine-glutamate co-transmission , where some dopamine neurons have the capacity to release both dopamine and glutamate. frontiersin.org This co-release allows for a more nuanced and finely tuned regulation of synaptic signaling. frontiersin.org The interaction between these two major neurotransmitter systems is fundamental to a wide range of cognitive and motor functions, and its dysregulation is implicated in the pathophysiology of several neuropsychiatric disorders. nih.govnih.gov
Pharmacokinetics and Metabolism Studies
Dietary glutamic acid, both in its free form and as a component of proteins, is primarily absorbed from the lumen of the small intestine into enterocytes. drugbank.comnih.gov This absorption is an efficient process that occurs via an active transport mechanism. drugbank.com
A significant portion of the absorbed glutamate is metabolized by the enterocytes themselves, serving as a primary energy source for the gut. nih.govresearchgate.net Studies in piglets have shown that as much as 95% of dietary glutamate can be metabolized in the first pass by the intestinal mucosa. researchgate.net In addition to being a fuel source, intestinal glutamate is a precursor for the synthesis of various important molecules within the intestinal mucosa, including glutathione, arginine, and proline. nih.govresearchgate.net
Due to this extensive first-pass metabolism in the intestine, the systemic blood levels of glutamate are tightly regulated and maintained at relatively low concentrations, even with significant dietary intake. nih.gov Free glutamic acid does not readily cross the blood-brain barrier in large amounts; instead, it can be converted to glutamine, which is then transported into the brain. drugbank.combionity.com
In the liver, glutamate plays a key role in nitrogen metabolism. wikipedia.org It undergoes deamination, a reaction catalyzed by glutamate dehydrogenase, to form α-ketoglutarate and ammonia (B1221849). bionity.comwikipedia.org The ammonia is then primarily converted to urea (B33335) for excretion. bionity.comwikipedia.org
Transamination Processes
Transamination is a critical biochemical reaction involving the transfer of an amino group from an amino acid to an α-keto acid, a process catalyzed by enzymes known as aminotransferases or transaminases. This reaction is fundamental to amino acid metabolism, serving as a key pathway for the synthesis of non-essential amino acids and for the degradation of most amino acids. In these processes, α-ketoglutarate frequently acts as the primary acceptor of the amino group, leading to the formation of glutamate. Subsequently, the amino group from glutamate can be transferred to oxaloacetate to form aspartate.
The metabolism of glutamate, a component of DL-glutamic acid, heavily involves transamination. For the carbon skeleton of glutamate to enter the tricarboxylic acid (TCA) cycle for oxidative metabolism, it must first be converted to 2-oxoglutarate. This conversion can occur through either transamination or oxidative deamination. Research on cerebral cortical astrocytes has shown that while glutamate dehydrogenase plays a role in glutamate degradation, the biosynthesis of glutamate primarily occurs via transamination. ajinomoto.com.my Even when transamination is inhibited, the metabolism of glutamate through the TCA cycle continues, indicating that alternative pathways exist for its degradation. ajinomoto.com.my However, the synthesis of glutamate and glutamine from 2-oxoglutarate is halted under these conditions, underscoring the importance of transamination in these synthetic pathways. ajinomoto.com.my
The process of transamination is a two-stage mechanism. In the first stage, the α-amino group of an amino acid is transferred to the aminotransferase, resulting in the formation of the corresponding α-keto acid and an aminated enzyme. In the second stage, the transferred amino group is then passed to a keto acid acceptor, which forms the final amino acid product and regenerates the enzyme.
Table 1: Key Molecules in Glutamate Transamination
| Molecule | Role |
|---|---|
| Glutamate | Amino acid that donates or receives an amino group. |
| α-Ketoglutarate | α-keto acid that accepts an amino group to form glutamate. |
| Aminotransferase | Enzyme that catalyzes the transamination reaction. |
| Oxaloacetate | α-keto acid that can accept an amino group from glutamate to form aspartate. |
| Aspartate | Amino acid formed from the transamination of oxaloacetate. |
Systemic Plasma Levels and Dose Dependence
The systemic plasma levels of glutamic acid are influenced by dietary intake, and studies have demonstrated a dose-dependent relationship following oral administration. Ingestion of monosodium glutamate (MSG), a sodium salt of glutamic acid, leads to an increase in plasma glutamate concentrations.
Research in normal adult subjects has shown that the ingestion of MSG at varying doses results in corresponding changes in plasma glutamate levels. For instance, one study observed that while the consumption of a non-glutamate protein source alone raised plasma glutamate from a baseline of approximately 4 µmoles/dl to 6-7 µmoles/dl, the addition of MSG led to a more significant, dose-dependent increase. ajinomoto.com.my There is, however, considerable individual variation in the peak plasma glutamate levels achieved after ingestion. ajinomoto.com.my
Table 2: Mean Plasma Glutamate Levels in Adults After MSG Ingestion
| MSG Dose (mg/kg body weight) | Mean Peak Plasma Glutamate Level (µmoles/dl) |
|---|---|
| 0 (Sustagen alone) | ~6-7 |
| 100 | ~11 |
| 150 | ~11 |
Data sourced from a study on normal adult subjects. ajinomoto.com.my
Further research has investigated the plasma levels of the different stereoisomers of glutamic acid. A study comparing healthy individuals with those suffering from mild cognitive impairment (MCI) and Alzheimer's disease (AD) found differences in plasma D-glutamate levels. Healthy controls exhibited higher plasma D-glutamate concentrations compared to individuals in the MCI and AD groups. nih.gov
Table 3: Plasma D-Glutamate Levels in Different Cognitive States
| Group | Mean Plasma D-Glutamate Level (ng/mL) | Standard Deviation |
|---|---|---|
| Healthy Controls | 1620.08 | 548.80 |
| Mild Cognitive Impairment (MCI) | 1097.79 | 283.99 |
| Alzheimer's Disease (AD) | 785.10 | 720.06 |
Data from a study on peripheral plasma D-glutamate levels as a potential biomarker. nih.gov
The normal range for plasma glutamic acid, as indicated by one laboratory source, is between 24 and 214 µmol/L. healthmatters.io It is important to note that the metabolic handling of glutamate from dietary protein, once hydrolyzed, is the same as that of free glutamate. nih.gov
Biotechnological and Environmental Research Applications
Utilization in Cell Culture and Regenerative Medicine
DL-Glutamic acid monohydrate is a fundamental amino acid utilized in various biotechnological applications, most notably in cell culture media. nbinno.com Its presence is critical for advancing research in regenerative medicine, biopharmaceutical production, and fundamental biological studies. nbinno.com
DL-Glutamic acid monohydrate serves as a crucial nutrient source in cell culture media, acting as a building block for protein synthesis and participating in essential metabolic pathways within cells. nbinno.com Its inclusion in culture media is vital for maintaining cell viability, proliferation, and specific cellular functions. nbinno.com Glutamic acid is a key component in cellular metabolism, and its dietary intake is broken down into amino acids that serve as metabolic fuel. wikipedia.org
In the context of regenerative medicine, L-Glutamic acid has been incorporated into composite scaffolds to accelerate the healing of diabetic wounds. arabjchem.org These scaffolds, composed of collagen and chitosan, release L-Glutamic acid in a controlled manner, which has been shown to significantly increase the rate of wound contraction. arabjchem.orgresearchgate.net The increased collagen content in tissues treated with these scaffolds is likely due to the enhanced production of proline, which is actively generated from L-Glutamic acid in granulation tissues. arabjchem.org
Glutamate (B1630785) plays a role in the tricarboxylic acid (TCA) cycle during cellular metabolism, providing the necessary carbon source for the synthesis of biological macromolecules and fatty acids. nih.gov It also serves as a vital nitrogen source for the synthesis of nucleotides, glucosamine, and other non-essential amino acids. nih.govthermofisher.com The transport of L-glutamic acid into cultured human fibroblasts is mediated by at least three distinct transport systems, highlighting its importance in cellular uptake and metabolism. nih.gov
While L-glutamine is a more commonly used supplement in cell culture, it is known to be unstable in aqueous solutions, spontaneously breaking down into ammonia (B1221849) and pyrrolidone carboxylic acid, which can be toxic to cells. thermofisher.com This underscores the importance of stable amino acid sources like glutamic acid for maintaining optimal cell culture conditions. cytion.com The proper balance and supplementation of amino acids are critical for enhancing cell performance, including proliferation rates and extending culture viability. cytion.com
Role in Biopolymer Synthesis
DL-Glutamic acid is a key precursor in the synthesis of the biopolymer poly-γ-glutamic acid (γ-PGA). frontiersin.org This naturally occurring, biodegradable, and water-soluble polymer has a wide range of applications in the food, medical, and cosmetic industries due to its non-toxic and non-immunogenic properties. frontiersin.org
γ-PGA is a polyamide composed of D- and/or L-glutamic acid monomers linked by amide bonds between the α-amino and γ-carboxyl groups. frontiersin.orgfrontiersin.org It is produced by various microorganisms, particularly species of Bacillus. mdpi.com The production can be dependent or independent of an external supply of L-glutamic acid. nih.gov For industrial-scale production, glutamate-independent strains are often preferred to reduce costs. frontiersin.orgrwth-aachen.de
| Property of γ-PGA | Description | Reference(s) |
| Composition | Homopolymer of D- or L-glutamic acid, or a copolymer of both. | nih.gov |
| Properties | Biodegradable, water-soluble, edible, non-toxic. | mdpi.comniscpr.res.in |
| Production | Primarily through microbial fermentation by Bacillus species. | mdpi.com |
Significant research has focused on the metabolic engineering of bacteria, such as Bacillus subtilis and Bacillus amyloliquefaciens, to enhance γ-PGA production. frontiersin.orgnih.gov These strategies aim to increase the intracellular supply of the precursor, glutamic acid, and to channel the metabolic flux towards γ-PGA synthesis. rwth-aachen.denih.gov
Key metabolic engineering strategies include:
Blocking By-product Pathways: Deleting genes involved in the synthesis of by-products like 2,3-butanediol, acetoin, and acetate (B1210297) can reroute the metabolic flux towards glutamate and, consequently, γ-PGA. rwth-aachen.deresearchgate.net For instance, a B. subtilis mutant with deletions in five by-product synthesis pathways showed a 3.7-fold increase in γ-PGA production. frontiersin.orgresearchgate.net
Enhancing Precursor Supply: Overexpressing genes in the tricarboxylic acid (TCA) cycle, a central metabolic pathway that produces α-ketoglutarate (a direct precursor to glutamate), can increase the availability of glutamate for γ-PGA synthesis. nih.govresearchgate.net
Preventing γ-PGA Degradation: Deleting genes that encode for γ-PGA depolymerases can prevent the breakdown of the produced polymer, leading to higher yields. rwth-aachen.de
These genetic modifications have successfully led to strains capable of producing high titers of γ-PGA. For example, engineered B. subtilis strains have achieved γ-PGA concentrations of up to 14.46 g/L in modified media. rwth-aachen.deresearchgate.net
The separation and purification of γ-PGA from fermentation broth are crucial steps for its application. Common methods include organic solvent precipitation (e.g., with ethanol), chemical precipitation, and membrane separation techniques like ultra-filtration and nano-filtration. nih.govgoogle.comresearchgate.net These methods allow for the recovery of γ-PGA and the separation of fractions with different molecular weights. nih.gov
Low molecular weight (LMW) γ-PGA has garnered significant attention for its potential applications in various fields. nih.gov LMW fractions are often obtained through the enzymatic digestion of high molecular weight γ-PGA. nih.gov
The characterization of γ-PGA is essential to determine its properties and suitability for specific applications. Key analytical techniques include:
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALLS): This technique is used to determine the absolute molecular weight and molecular weight distribution of the polymer. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is employed for the quantitative analysis of γ-PGA and to assess its purity. nih.gov
Fourier-Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR): These spectroscopic methods are used to confirm the chemical structure of γ-PGA. niscpr.res.innih.gov
Amino Acid Analysis: This is used to determine the enantiomeric composition (D- and L-glutamic acid ratio) of the polymer. niscpr.res.in
| Analytical Technique | Purpose in γ-PGA Characterization | Reference(s) |
| SEC-MALLS | Determines absolute molecular weight and distribution. | nih.govnih.gov |
| HPLC | Quantifies γ-PGA and assesses purity. | nih.gov |
| FT-IR & NMR | Confirms chemical structure. | niscpr.res.innih.gov |
| Amino Acid Analyzer | Determines the ratio of D- and L-glutamic acid. | niscpr.res.in |
Poly-γ-glutamic Acid (γ-PGA) Production
Ecological and Environmental Cycling of Amino Acids
Glutamic acid and its polymer, γ-PGA, play significant roles in environmental and ecological processes, particularly in soil and aquatic ecosystems.
In soil, the application of γ-PGA has been shown to improve soil characteristics, especially under drought conditions. nih.govfrontiersin.org It can enhance the soil microbiota structure, leading to a predominance of bacteria crucial for carbon, nitrogen, and phosphorus cycling. nih.govfrontiersin.org Furthermore, γ-PGA can influence soil metabolic patterns, with notable alterations in amino acid and vitamin metabolism pathways. nih.govfrontiersin.org Bacteria that produce γ-PGA have also been found to reduce the uptake of heavy metals like cadmium in plants by immobilizing them in the soil. nih.gov This suggests a role for glutamic acid-based biopolymers in soil remediation. nih.gov Foliar application of γ-PGA on crops has been observed to enhance growth and yield by positively influencing the rhizosphere microbiota. mdpi.com
Nitrogen Cycling in Soils (e.g., Arctic, Antarctic, Peatlands, Forests)
DL-Glutamic acid plays a significant role in the nitrogen (N) cycle of various terrestrial ecosystems, from the extreme environments of the polar regions to the carbon-rich soils of peatlands and forests. In many of these systems, particularly those with slow rates of nitrogen mineralization, organic nitrogen sources like amino acids are crucial for plant and microbial nutrition.
In the nutrient-limited ecosystems of the Arctic tundra, traditional understanding held that plants primarily rely on inorganic nitrogen (like ammonium (B1175870) and nitrate) made available through microbial decomposition. However, research has shown that N mineralization is often too slow to meet the annual nitrogen demand of many tundra plant species. researchgate.netepa.gov Concurrently, these soils contain substantial stocks of soluble organic nitrogen, including free amino acids. researchgate.netepa.gov Studies in arctic Alaska have demonstrated that dominant vascular plant species can directly absorb amino acids, including glutamic acid. researchgate.netepa.gov This process allows plants to "short-circuit" the conventional mineralization step, directly accessing a significant nitrogen pool. researchgate.netepa.gov While the uptake capacity for ammonium is generally higher, at field-relevant concentrations, the combined uptake of amino acids can account for a substantial portion (10% to 82%) of a plant's total nitrogen acquisition. researchgate.netepa.gov
Similarly, in both Arctic and Antarctic soils, the free amino acid pool, though small in concentration at any given time, turns over rapidly due to swift uptake by the soil microbial community. murdoch.edu.au This rapid cycling underscores the importance of amino acids as a dynamic component of the nitrogen cycle in polar soils. murdoch.edu.au
Amino Acid Turnover Rates in Ecosystems
The turnover rate of amino acids, including glutamic acid, is a critical measure of the dynamism of nitrogen cycling within an ecosystem. A high turnover rate indicates that although the standing concentration of a compound may be low, it is being rapidly produced and consumed, signifying its importance as a metabolic substrate for organisms.
Research in polar soils has highlighted this phenomenon, showing that low concentrations of free amino acids are a result of rapid utilization by the soil microbial community in both the Arctic and Antarctic. murdoch.edu.au This rapid cycling is a key feature of the microbial loop, where organic compounds released by one group of organisms are quickly taken up by another, facilitating efficient nutrient transfer.
In more complex biological systems, the turnover of glutamic acid is also rapid and reflects its central role in metabolism. For example, studies measuring the turnover rates of amino acid neurotransmitters have found that glutamic acid exhibits high turnover, consistent with its function in neuronal signaling. nih.govresearchgate.net While not an ecosystem-level study, this illustrates the high metabolic demand for glutamic acid. In agricultural contexts, dietary supplementation with glutamic acid has been shown to accelerate carbon turnover in the tissues of weaned piglets, indicating its role in promoting rapid metabolic and growth processes. nih.gov
The following table summarizes findings on amino acid turnover from various environments.
| Ecosystem/Context | Key Finding on Turnover | Reference |
| Arctic & Antarctic Soils | The free amino acid pool is small but turns over rapidly due to swift microbial utilization. | murdoch.edu.au |
| Soil Ecosystems (General) | Root exudates containing amino acids increase the soil nitrogen turnover rate by stimulating microbial activity. | mdpi.com |
| Animal Metabolism | Dietary glutamic acid accelerates carbon turnover in piglet stomach tissue, reflecting rapid metabolic processing. | nih.gov |
| Neurobiology | Neurotransmitter pools of glutamate show high turnover rates, indicating active and continuous cycling. | nih.govresearchgate.net |
Role as a Nitrogen Source for Plants and Microorganisms
Glutamic acid is a pivotal molecule in the nitrogen metabolism of both plants and microorganisms, serving not only as a structural component of proteins but also as a primary nitrogen donor for the synthesis of other essential compounds.
Microorganisms widely utilize glutamic acid as a source of both carbon and nitrogen. nih.gov It is an essential nutrient for the growth and function of many soil bacteria. For instance, some species of Streptomyces, a common soil bacterium, can use glutamic acid as their sole source of carbon and nitrogen, and its presence can enhance the production of antibiotics. nih.gov Glutamate and glutamine are also essential for the development of biofilms in certain bacteria, such as Bacillus subtilis. researchgate.net In the context of symbiotic relationships, a complex cycle involving the exchange of amino acids, including glutamate, is essential for nitrogen fixation by Rhizobium bacteria in legume root nodules. researchgate.net The plant supplies amino acids to the bacteroids, which in turn cycle them back to the plant to support asparagine synthesis, demonstrating a sophisticated interplay centered on amino acid metabolism. researchgate.net
The bacterium Corynebacterium glutamicum, used for the industrial production of amino acids, can use glutamine (a closely related amino acid) as an excellent nitrogen source, and its utilization is crucial for nitrogen metabolism in the organism. semanticscholar.org Overexpression of the enzyme glutamate dehydrogenase, which synthesizes glutamate, is a common strategy to improve the production of glutamate-family amino acids in this bacterium. nih.gov
Diel Cycling of Dissolved Amino Acids in Aquatic Environments
In aquatic ecosystems, particularly the surface ocean, the concentrations of many biologically important compounds exhibit distinct daily, or diel, cycles. These cycles are driven by the interplay of sunlight-driven photosynthesis by phytoplankton and the metabolic activities of heterotrophic bacteria and other microorganisms. Dissolved free amino acids (DAA), including glutamic acid, are key participants in this rapid cycling.
Studies across diverse oceanic regions, from sub-Antarctic to subtropical waters, have revealed pronounced diel variations in DAA concentrations. researchgate.netnih.govnih.gov These variations can account for a significant turnover of the total organic nitrogen pool, with rates of up to 5.5% per day. researchgate.netnih.gov Glutamic acid (often measured together with glutamine and reported as Glx) has been identified as a major molecular contributor to this diel pattern. researchgate.netnih.govacs.org
Typically, the concentration of dissolved amino acids like glutamic acid is lowest during the day, when phytoplankton and bacteria are actively taking them up, and increases during the night. researchgate.netnih.govacs.org The nighttime peak in DAA concentration has been correlated with viral abundance, suggesting that viral lysis of microbial cells, which releases their contents into the water, may be a significant driver of this pattern. researchgate.netnih.gov This nocturnal release of labile organic matter provides a crucial substrate for heterotrophic bacteria.
The consistent observation of these diel cycles across different oceanic regimes suggests that synchronized, light-driven ecosystem dynamics are a universal feature of the surface ocean. researchgate.netnih.gov This rapid, daily turnover of the DAA pool, with glutamic acid as a key component, is fundamental to the marine microbial loop and plays a crucial role in the broader biogeochemical cycling of nitrogen and carbon. researchgate.netnih.gov
The table below shows representative data on the diel concentration changes of glutamic acid (GlX) in different oceanic water masses.
| Water Mass Regime | Time of Day | Mean GlX Concentration (nM) |
| Mixed Water | Afternoon (pm) | 55 ± 18 |
| Midnight (mi) | 98 ± 22 | |
| Morning (am) | 42 ± 15 | |
| Subtropical Front (STF) | Afternoon (pm) | 47 ± 10 |
| Midnight (mi) | 63 ± 8 | |
| Morning (am) | 60 ± 7 |
Data adapted from Barthelmeß et al. (2024). Note: GlX includes both glutamic acid and glutamine. geomar.de
Amino Acid Biogeochemical Indicators of Organic Matter Degradation
The composition of amino acids in organic matter changes as it undergoes decomposition by microorganisms. These characteristic changes can be used to develop biogeochemical indicators that provide insights into the source and degradation state of organic matter in various environments, such as marine sediments and soils.
As fresh organic matter from sources like plankton is degraded, certain amino acids are preferentially consumed by heterotrophs, while others may be produced through microbial metabolism or preserved due to their association with more resistant structures like bacterial cell walls. Glutamic acid is typically abundant in fresh, plankton-derived organic material. proquest.com Consequently, a relative decrease in the molar percentage of glutamic acid compared to more degradation-resistant or bacterially-derived amino acids is often indicative of advancing decomposition. proquest.com
These indicators are valuable tools in biogeochemistry for tracing the transformation of organic matter along pathways such as sinking through the water column, burial in sediments, and decomposition in soils. proquest.comed.ac.uk By analyzing the amino acid profile, including the relative abundance of glutamic acid, researchers can better understand the processes of carbon and nitrogen cycling and the long-term fate of organic matter in the environment. proquest.com
Mechanistic Investigations and Advanced Theoretical Studies
Molecular Mechanisms of Enantioenrichment and Chiral Discrimination
The separation and understanding of enantiomers, non-superimposable mirror-image molecules, are critical in many scientific fields. For glutamic acid, its L- and D-forms can have distinctly different biological roles. Therefore, elucidating the mechanisms behind chiral discrimination and developing methods for enantioenrichment are areas of active research.
Chiral recognition, the ability of a chiral molecule to interact differently with the two enantiomers of another chiral compound, is fundamental to enantioselective processes. Hydrogen bonding plays a crucial role in establishing the specific intermolecular interactions necessary for this discrimination.
Studies on protonated glutamic acid dimers in the gas phase have provided direct insight into the stereospecific interactions that govern chiral recognition. nih.gov Through infrared photodissociation (IRPD) spectroscopy and advanced computational methods like density-functional theory, researchers have been able to analyze the vibrational spectra of both homochiral (LL-Glu2H+) and heterochiral (LD-Glu2H+) dimers. nih.gov These investigations revealed that the most stable heterochiral dimer is more stable than its homochiral counterpart, a difference attributed to stronger secondary interactions in the LD-dimer. nih.gov
The formation of hydrogen-bonding networks is a key factor in creating a basis for noncovalent discriminatory interactions. nih.gov While not directly studying DL-glutamic acid monohydrate in a crystalline state, research on N-acylamino acid monolayers has demonstrated that hydrogen bond formation through NH and COOH groups can lead to significant chiral discrimination. acs.org In these systems, preferential homochiral interactions are observed, highlighting the importance of hydrogen bonding in the self-assembly of chiral molecules. acs.org The specific geometry and strength of these hydrogen bonds can differ between homochiral and heterochiral pairings, leading to differences in stability and, consequently, chiral recognition.
The table below summarizes key findings from studies on chiral recognition involving amino acids, emphasizing the role of intermolecular forces.
| System Studied | Key Findings | Implication for Chiral Recognition |
| Protonated Glutamic Acid Dimers | The heterochiral (LD) dimer is more stable than the homochiral (LL) dimer due to stronger secondary interactions. nih.gov | Demonstrates inherent energetic differences in the interaction between different enantiomers, driven by noncovalent forces including hydrogen bonds. |
| N-acylamino Acid Monolayers | Hydrogen bonding via NH and COOH groups leads to preferential homochiral interactions and pronounced chiral discrimination. acs.org | Highlights the role of hydrogen bonding in creating ordered structures that can differentiate between enantiomers. |
| Terbium(III) Complexes with Amino Acids | Chiral-induced equilibrium shifts are largely influenced by hydrogen-bonding networks formed between the complex and the amino acid. nih.gov | Shows that hydrogen bonds are fundamental in creating the initial interactions that lead to chiral discrimination. |
Transamination is a crucial biochemical reaction involving the transfer of an amino group from an amino acid to an α-keto acid, a process catalyzed by enzymes called aminotransferases or transaminases. wikipedia.org This reaction is vital for amino acid metabolism. wikipedia.org Inspired by this natural process, researchers have developed methods for the asymmetric synthesis of peptides and the enantioenrichment of amino acids.
Peptide-catalyzed transamination has emerged as a plausible prebiotic route to obtaining amino acids with a high degree of enantiomeric excess. nih.govnih.gov Studies have shown that simple dipeptides, in conjunction with a cofactor like pyridoxal (a form of vitamin B6), can mediate the kinetic resolution of racemic amino acids. nih.govnih.gov This process preferentially leaves behind the proteinogenic L-amino acid, providing a pathway for the emergence of homochirality in a prebiotic world. nih.gov The mechanism involves the catalyst acting as a primitive enzyme, creating a three-component interaction with the amino acid and the cofactor, which results in a more rapid turnover of the D-amino acid compared to the L-amino acid. nih.gov
The efficiency of biomimetic transamination for producing peptides with high enantioselectivity has also been demonstrated. researchgate.netdntb.gov.ua By designing chiral catalysts that mimic the function of transaminases, it is possible to achieve enantioselective transamination of α-keto amides to yield various peptides in good yields and with excellent stereoselectivities. researchgate.net
Kinetic resolution is a widely used technique for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org Unlike chiral resolution, which relies on the different physical properties of diastereomeric products, kinetic resolution is based on the differing chemical properties of the racemic starting materials. wikipedia.org
Enzymatic kinetic resolution has proven to be a particularly effective and economical method for preparing enantiomerically pure amino acids. wikipedia.org For instance, acylases are used on a commercial scale to resolve numerous natural and unnatural amino acids. wikipedia.org The process typically involves the acylation of the racemic amino acid, followed by enantioselective hydrolysis of the N-acyl derivative by the enzyme. The unreacted enantiomer can then be separated from the product.
A more advanced approach is dynamic kinetic resolution (DKR), which combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer. princeton.edu This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomeric product. princeton.edu DKR has been successfully applied to the synthesis of chiral amino acids using enzymes like stereoselective amino acid amidases in the presence of a racemase. nih.gov
The table below outlines different approaches to kinetic resolution of amino acids.
| Resolution Method | Principle | Key Features |
| Classical Kinetic Resolution | Two enantiomers react at different rates with a chiral agent, leaving an excess of the slower-reacting enantiomer. wikipedia.org | Maximum theoretical yield for one enantiomer is 50%. princeton.edu |
| Enzymatic Kinetic Resolution | Utilizes enzymes (e.g., acylases, lipases) as chiral catalysts for high selectivity. wikipedia.org | Often highly efficient and cost-effective for amino acid production. wikipedia.org |
| Dynamic Kinetic Resolution (DKR) | Combines kinetic resolution with simultaneous racemization of the unreacted enantiomer. princeton.edu | Allows for a theoretical yield of up to 100% of a single enantiomer. princeton.edu |
Computational and Modeling Approaches
Theoretical and computational methods are invaluable tools for investigating the properties and behavior of molecules at an atomic level. These approaches provide insights that can be difficult to obtain through experimental means alone.
L-glutamic acid is known to crystallize in two different polymorphic forms, α and β, which have different physical properties. acs.orgnih.govnih.gov Understanding the relative stability of these polymorphs is of significant commercial importance. Solid-state density functional theory (DFT) has become a powerful tool for this purpose.
By combining low-temperature single-crystal X-ray diffraction data with solid-state DFT simulations, a detailed description of the energetic parameters governing the stabilization of the two L-glutamic acid polymorphs has been achieved. acs.orgnih.govresearchgate.net These calculations have enabled the determination of temperature-dependent Gibbs free-energy curves, which show that the α-form is the preferred form at low temperatures (below 222 K), while the β-form is more stable at ambient temperatures. acs.orgnih.govresearchgate.net This theoretical framework provides a complete electronic and thermodynamic description of the energies associated with the phase transition between the two polymorphs. acs.org
The table below presents crystallographic data for the two polymorphs of L-glutamic acid, which are used as inputs for DFT calculations.
| Property | α-Polymorph | β-Polymorph |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
| a (Å) | 7.1777 | 4.9652 |
| b (Å) | 10.3986 | 6.8591 |
| c (Å) | 8.8996 | 17.8457 |
| Crystal Density (g/cm³) | 1.47 | 1.61 |
| Data sourced from studies on L-glutamic acid polymorphs. |
Glutamate (B1630785) plays a central role as the principal excitatory neurotransmitter in the central nervous system. The glutamate-glutamine cycle is a metabolic pathway that describes the release of glutamate from neurons, its uptake by surrounding glial cells (astrocytes), conversion to glutamine, and subsequent transport back to neurons to be reconverted to glutamate. nih.govfrontiersin.org
Computational modeling has been instrumental in understanding the kinetics and regulation of this crucial cycle. nih.govfrontiersin.org Two-compartment metabolic models (neuron and astroglia) are used to simulate the flux of metabolites and quantitatively separate neurotransmission events from general metabolism. nih.govfrontiersin.org These models incorporate data from magnetic resonance spectroscopy (MRS) studies using isotopically labeled molecules (e.g., ¹³C-labeled glucose) to trace the metabolic fate of key compounds like glutamate and glutamine. nih.govfrontiersin.org
Simulations based on these models have consistently shown that the glutamate-glutamine cycle is a major metabolic pathway that is tightly coupled to the brain's energy demands. semanticscholar.org These computational approaches allow researchers to analyze the effects of various factors, such as isotopic dilution of glutamine, on the determination of the cycling rate and to devise experimental strategies that are less sensitive to such confounding variables. nih.govfrontiersin.org
Emerging Research Areas and Future Directions
Development of Novel Therapeutic Agents and Modulators
The glutamatergic system, with glutamic acid as a key neurotransmitter, is a focal point for the development of new drugs. nih.gov Scientists are investigating ways to modulate this system to treat a variety of disorders.
Targeting Glutamate (B1630785) Metabolism in Disease States
Glutamine metabolism has been identified as a critical pathway in the proliferation of cancer cells, making it a prime target for therapeutic intervention. nih.gov Researchers are actively developing glutamine antagonists to block this metabolic pathway in cancer cells. nih.gov Compounds like 6-Diazo-5-oxo-L-norleucine (DON), acivicin, and azaserine (B1665924) have demonstrated the ability to inhibit the growth of various cancers. nih.govmdpi.com However, the severe toxicity associated with these glutamine analogs has limited their clinical application. nih.gov
Current strategies focus on developing small molecule inhibitors that target key enzymes in glutaminolysis, such as glutaminase (B10826351) (GLS). nih.gov Several of these inhibitors are in early-phase clinical trials and have shown promising safety profiles. nih.gov The goal is to induce a synthetic lethal effect in cancer cells that are heavily reliant on glutamine by combining glutaminolysis inhibitors with chemotherapy or other metabolic inhibitors. nih.gov Factors that promote glutamine dependence in cancer, such as mutations in oncogenes like c-MYC and KRAS, are also being studied to identify patient populations that would most benefit from these targeted therapies. nih.gov
Investigation of Glutamic Acid Derivatives with Pharmacological Potential
Researchers are exploring the pharmacological potential of various glutamic acid derivatives as novel therapeutic agents. derpharmachemica.commdpi.comnih.gov One area of focus is the development of anticancer drugs. derpharmachemica.comsemanticscholar.org For instance, a conjugate of L-glutamic acid and paclitaxel, known as poly (LGA)-paclitaxel (PG-TXL), has shown superior antitumor activity. derpharmachemica.com The rationale is that since glutamic acid and its derivatives are endogenous, they may offer a more targeted approach with minimal side effects. derpharmachemica.com
Computational methods are being employed to design and screen large libraries of glutamic acid derivatives for their biological potential. mdpi.comnih.gov In one study, 123 derivatives were theoretically formulated, and nine were identified as having suitable properties for further investigation. mdpi.comnih.gov These selected compounds exhibited cytotoxicity against various cancer cell lines, including breast adenocarcinoma, lung cancer, and colon carcinoma. mdpi.comnih.gov Molecular docking studies are also being used to understand the interaction of these derivatives with specific molecular targets, such as glutamine synthetase. mdpi.comnih.gov
Advanced Biotechnological Applications
Beyond pharmaceuticals, DL-glutamic acid monohydrate and its related compounds are central to advancements in biotechnology, particularly in the production of biopolymers and sustainable manufacturing processes.
Expanding the Diversity and Applications of γ-PGA
Poly-γ-glutamic acid (γ-PGA), a biopolymer composed of D- and L-glutamic acid monomers, is gaining significant attention for its diverse applications in various industries. mdpi.commdpi.comnih.govnih.gov Produced by Bacillus species, γ-PGA is biodegradable, edible, non-toxic, and non-immunogenic. mdpi.commdpi.comnih.gov These properties make it suitable for use in food, cosmetics, medicine, and environmental remediation. mdpi.commdpi.comnih.gov
Current research is focused on expanding the applications of γ-PGA by exploring the properties of different molecular weight fractions. mdpi.com Low molecular weight γ-PGA, for instance, has shown potential as a drug carrier for tumor treatment and in the manufacturing of biodegradable films. mdpi.com Researchers are investigating methods like ultra-filtration to separate γ-PGA into size-specific fractions and are characterizing their bioactivity. mdpi.com Studies have shown that low molecular weight γ-PGA fractions can protect keratinocyte cells from dehydration and oxidative stress, suggesting their potential use in cosmetic and pharmaceutical applications. mdpi.com
The following table summarizes some of the diverse applications of γ-PGA:
| Industry | Application | Function |
| Food | Thickener, stabilizer, cryoprotectant | Improves texture and shelf-life |
| Cosmetics | Moisturizer | Hydrates the skin |
| Medicine | Drug delivery, tissue engineering | Biocompatible carrier for therapeutic agents |
| Agriculture | Biocontrol agent | Protects crops from pathogens |
| Environment | Bioremediation | Removes heavy metals from water |
Sustainable Production Methods for Amino Acids
The increasing demand for amino acids has spurred research into more sustainable and cost-effective production methods. nih.gov Fermentation is a key technology in the industrial production of amino acids, offering economic and environmental advantages over chemical synthesis. Microorganisms like Corynebacterium glutamicum and Escherichia coli are widely used to produce a variety of amino acids, including glutamic acid and lysine. researchgate.netnih.gov
A significant focus of current research is the use of sustainable carbon sources, such as glycerol (B35011) and cellulosic biomass, to replace conventional feedstocks like glucose and sucrose. nih.gov This shift aims to reduce the environmental impact and cost of amino acid production. nih.gov Additionally, new fermentation systems are being developed to improve efficiency and reduce waste. For example, a system for glutamate production under acidic pH has been developed to decrease the consumption of ammonium (B1175870), a key sub-raw material. nih.gov
Metabolic engineering and systems biology approaches are being employed to enhance the productivity of amino acid-producing microbial strains. nih.govfoodsafety.institute These techniques involve the targeted modification of metabolic pathways to increase product yield and reduce the formation of byproducts. foodsafety.institute
Refined Analytical Methods for Trace Enantiomer Detection
The ability to accurately detect and quantify enantiomers of glutamic acid is crucial for various scientific disciplines. Researchers are developing more sensitive and reliable analytical methods for this purpose.
One promising technique is comprehensive two-dimensional gas chromatography (GC×GC). nih.gov A method has been developed for the resolution and quantification of 27 amino acids, including 17 enantiomeric pairs, as N-trifluoroacetyl-O-methyl ester derivatives. nih.gov This method has demonstrated high responsiveness with low method detection limits, even for sterically hindered amino acids. nih.gov It allows for the accurate determination of enantiomeric excess with low error rates. nih.gov
Liquid chromatography-mass spectrometry (LC-MS) is another powerful tool for the analysis of glutamic acid enantiomers. researchgate.net LC-MS methods have been developed to separate and identify D- and L-glutamic acid in various samples. researchgate.net These methods are essential for studying the roles of different enantiomers in biological systems and for quality control in various industries.
Interdisciplinary Research on Environmental and Biological Roles
Recent research has highlighted the interdisciplinary importance of glutamic acid, connecting its functions across microbiology, plant science, and environmental science. While L-glutamic acid is a primary component of proteins, D-glutamic acid plays a fundamental role in microbial physiology as a key constituent of peptidoglycan in bacterial cell walls. nih.govnvlvet.com.uadoaj.org This presence of D-amino acids makes the cell wall resistant to most proteases that target L-amino acids. nih.gov
In plant science, glutamic acid has been shown to reshape the plant microbiota, offering protection against pathogens. nih.gov Exogenous application of glutamic acid can enrich beneficial microbial populations, such as Streptomyces, in both the strawberry anthosphere and the tomato rhizosphere, leading to a significant reduction in diseases caused by fungal pathogens. nih.gov This demonstrates a direct link where the host plant can use a common amino acid to engineer a protective microbiome. nih.gov From an environmental perspective, the use of L-glutamic acid and its monosodium salt as feed additives is not expected to increase its concentration in the environment to a level of concern. nih.gov
The study of amino acid dynamics in complex ecosystems reveals how molecules like glutamic acid mediate interactions between organisms and influence community structure. In microbial ecosystems, bacteria release extracellular D-amino acids, including D-glutamic acid, to regulate diverse cellular processes such as cell wall biogenesis and biofilm integrity in neighboring microbes. nih.gov This strategy allows bacteria to control the biodiversity of their environment. nih.gov
The role of glutamic acid extends to plant-microbe ecosystems, where its availability can dictate the structure and function of the associated microbial community. nih.gov For example, the concentration of glutamic acid in strawberry flower exudates correlates with the population of a core protective microbe, Streptomyces globisporus SP6C4. nih.gov When the concentration drops, disease symptoms can appear; however, applying glutamic acid can restore the protective microbial population. nih.gov
Within biological systems, the dynamics of glutamate are also intricate. In mammals, glutamate is secreted into pancreatic juice, and this secretion can be increased by the availability of plasma glutamine, indicating local metabolic synthesis. nih.gov The pancreas has a complex system of amino acid transporters to manage these dynamics, with different transporters located in acinar, duct, and islet cells, highlighting the specialized roles of glutamate within a single organ. nih.gov
The table below details the roles of glutamic acid in various ecosystems.
| Ecosystem | Role of Glutamic Acid | Key Findings |
| Microbial Communities | Regulation of biodiversity and microbial physiology. | D-glutamic acid is a key component of bacterial peptidoglycan. nih.gov Extracellular D-amino acids are released to control the growth and viability of other microbes. nih.gov |
| Plant-Microbe Interactions | Shaping a protective plant microbiome. | Glutamic acid enriches beneficial Streptomyces populations, reducing fungal diseases in strawberries and tomatoes. nih.gov |
| Animal Physiology (Pancreas) | Exocrine secretion and metabolic precursor. | Glutamate is secreted into pancreatic juice, a process augmented by plasma glutamine, and managed by a variety of specific amino acid transporters. nih.gov |
Q & A
Q. How can terahertz (THz) spectroscopy distinguish DL-glutamic acid monohydrate from its anhydrous form?
THz spectroscopy (0.5–3.0 THz) identifies distinct absorption peaks arising from intermolecular and intramolecular interactions. DL-glutamic acid monohydrate exhibits a characteristic peak at 1.24 THz, attributed to hydration-dependent lattice vibrations, while anhydrous forms lack this feature. Density functional theory (DFT) simulations align with experimental spectra to validate these differences .
Q. What analytical methods are recommended for purity assessment of DL-glutamic acid monohydrate?
High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard. Copper(II) ion complexation coupled with hydrogen peroxide and pyrocathechol violet enhances detection sensitivity for amino acid resolution. These methods avoid interference from racemic mixtures or degradation products .
Q. How does solvent choice influence crystallization of DL-glutamic acid monohydrate?
Aqueous ethanol solutions (e.g., 50% v/v) at 50°C promote metastable supersaturation, enabling controlled crystal growth. Cooling to 20°C followed by filtration (0.45 μm membranes) yields monohydrate crystals, as confirmed by atomic force microscopy (AFM) monitoring .
Advanced Research Questions
Q. What strategies enable polymorphism control during DL-glutamic acid monohydrate crystallization?
Chiral self-assembled monolayers (SAMs) of S-leucine induce preferential nucleation of the anhydrous form, even under thermodynamically favorable conditions for the monohydrate. Polymer-induced liquid precursor (PILP) phases with polyethyleneimine (PEI, Mw = 800 g/mol) in water-ethanol systems expand polymorphism control by altering nucleation kinetics .
Q. How can THz spectroscopy quantify DL-glutamic acid monohydrate in mixed samples?
Linear regression of absorption amplitude at 1.24 THz against concentration (0–100% monohydrate) provides a quantitative model (R² > 0.99). This method resolves ±5% error margins in binary mixtures with anhydrous DL-glutamic acid, validated via DFT-predicted optical modes .
Q. What is the role of DL-glutamic acid monohydrate in atmospheric cloud condensation nuclei (CCN) activity?
At supersaturation (sop = 0.11–0.32%), monohydrate particles exhibit lower CCN activity compared to oxalacetic acid but higher than DL-malic acid. Activation diameters (≈100–150 nm) correlate with hygroscopicity, critical for modeling organic aerosol impacts on climate .
Q. Why does DL-glutamic acid monohydrate exhibit greater stability than α/β-L-glutamic acid polymorphs?
Hydration stabilizes the crystal lattice via hydrogen-bond networks, reducing susceptibility to thermal degradation. Comparative X-ray diffraction shows monohydrate maintains structural integrity up to 180°C, whereas anhydrous L-forms undergo phase transitions at lower temperatures .
Q. How does DL-glutamic acid monohydrate interact with metabotropic glutamate receptors (mGluRs) in biochemical assays?
As a non-selective agonist, it activates mGluR-4/5 subtypes at EC₅₀ ≈ 10–50 μM. Co-crystallization with proteins (e.g., CagFbFP-Q148D) in precipitant cocktails (0.1 M monohydrate, PEG 500 MME) facilitates structural studies of receptor-ligand binding .
Methodological Notes
- THz Spectroscopy : Use time-domain systems with nitrogen-purged chambers to minimize water vapor interference .
- Polymorphism Studies : Combine SAMs with in situ AFM to track real-time crystal growth dynamics .
- CCN Experiments : Employ continuous-flow streamwise thermal gradient chambers to measure activation diameters under controlled humidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
